Ribociclib hydrochloride
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N8O.ClH/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRSIQPIKASMEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211443-80-9 | |
| Record name | Ribociclib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211443809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIBOCICLIB HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63YF7YKW7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ribociclib Hydrochloride: A Deep Dive into its Mechanism of Action in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the molecular mechanism of ribociclib hydrochloride, a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). We will explore its core signaling pathway, summarize key preclinical and clinical data, detail common mechanisms of resistance, and provide standardized protocols for relevant experimental validation.
Core Mechanism of Action: Reinstating Cell Cycle Control
Ribociclib's primary anti-tumor activity stems from its ability to restore a critical checkpoint in the cell cycle, which is frequently dysregulated in cancer.[1] It is a selective, ATP-competitive inhibitor of CDK4 and CDK6.[2]
The Cyclin D-CDK4/6-Rb Pathway
In normal cell physiology, progression from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle is tightly controlled by the Retinoblastoma protein (Rb).[3][4]
-
Activation: Mitogenic signals stimulate the production of D-type cyclins.
-
Complex Formation: Cyclin D binds to and activates CDK4 and CDK6.[5]
-
Rb Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates and inactivates the Rb tumor suppressor protein.[5][6]
-
E2F Release: Phosphorylation of Rb causes it to release the E2F transcription factor.[7]
-
S-Phase Entry: Free E2F promotes the transcription of genes essential for DNA replication, driving the cell into the S phase.[4][8]
In many hormone receptor-positive (HR+) breast cancers, this pathway is hyperactivated, often due to the overexpression of Cyclin D1, leading to uncontrolled cell proliferation.[5][6]
Ribociclib's Point of Intervention
Ribociclib specifically targets the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[7] This maintains Rb in its active, hypophosphorylated state. Active Rb sequesters the E2F transcription factor, blocking the expression of S-phase genes and inducing a G1 cell cycle arrest.[2][7][9] This halt in proliferation effectively inhibits the growth of tumor cells.[10]
Quantitative Preclinical Data
Ribociclib demonstrates high selectivity and potent activity against CDK4 and CDK6 in various preclinical models.
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | CDK4/cyclin D1 | 10 nM | [2] |
| CDK6/cyclin D3 | 39 nM | [2] | |
| CDK1/cyclin B | >10,000 nM | [2] | |
| Mean IC₅₀ | Neuroblastoma Cell Lines (sensitive) | 307 nM | [2] |
| IC₅₀ Range | Renal Cell Carcinoma (RCC) Lines | 76 - 280 nM | [8] |
Clinical Efficacy in HR+/HER2- Breast Cancer
Ribociclib, in combination with endocrine therapy, has shown significant clinical benefit in patients with HR+/HER2- breast cancer across different disease stages.
Table 2: Key Efficacy Data from Phase 3 Clinical Trials
| Trial Name | Setting | Treatment Arms | Key Endpoint | Result | Reference |
| NATALEE | Adjuvant Early Breast Cancer | Ribociclib + NSAI vs. NSAI alone | 3-Year Invasive Disease-Free Survival (iDFS) | 90.8% vs. 88.0% | [11] |
| 5-Year iDFS | 85.5% vs. 81.0% | [11] | |||
| iDFS Hazard Ratio (HR) | 0.716 | [11] | |||
| WSG ADAPTcycle | Neoadjuvant Early Breast Cancer | Ribociclib + ET vs. Chemotherapy | Pathologic Complete Response (pCR) | 5.7% vs. 7.1% (p=0.542) | [12] |
| AMALEE | Advanced Breast Cancer | Ribociclib 400mg + NSAI vs. 600mg + NSAI | Median Progression-Free Survival (PFS) | 26.9 months vs. 25.1 months | [13] |
| Overall Response Rate (ORR) | 48.9% vs. 56.1% | [13] |
NSAI: Non-steroidal aromatase inhibitor; ET: Endocrine Therapy
Mechanisms of Resistance
Despite the success of CDK4/6 inhibitors, both intrinsic and acquired resistance can occur. Understanding these mechanisms is critical for developing subsequent lines of therapy.
-
Loss of Rb Function: Inactivation or loss of the RB1 gene eliminates the target of CDK4/6, rendering the inhibitor ineffective as the cell cycle checkpoint is already lost.[14][15]
-
Bypass Signaling Pathways: Upregulation of alternative pathways can bypass the G1 block.
-
Cyclin E-CDK2 Axis: Overexpression of Cyclin E can activate CDK2, which can also phosphorylate Rb, thereby promoting S-phase entry independently of CDK4/6.[4]
-
PI3K/Akt/mTOR Pathway: Activation of this pathway can promote cell proliferation and survival, overriding the cytostatic effects of ribociclib.[15][16]
-
-
Receptor Tyrosine Kinase (RTK) Activation: Amplification of RTKs like FGFR1 has been associated with a lower progression-free survival in patients treated with ribociclib.[15][16]
References
- 1. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 8. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Ribociclib: MedlinePlus Drug Information [medlineplus.gov]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. onclive.com [onclive.com]
- 13. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 14. Frontiers | Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib [frontiersin.org]
- 15. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 16. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
The Core Inhibitory Activity of Ribociclib Hydrochloride on CDK4/6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanism and inhibitory activity of ribociclib hydrochloride (LEE011), a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). Ribociclib is a critical therapeutic agent in the management of certain cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] This document details its mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its activity.
Mechanism of Action: G1 Phase Cell Cycle Arrest
Ribociclib's therapeutic effect is derived from its potent and selective inhibition of CDK4 and CDK6, key enzymes in cell cycle regulation.[3]
In the normal cell cycle, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6.[4] This active complex then phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[4] Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for the cell to transition from the G1 (Gap 1) phase to the S (Synthesis) phase of the cell cycle, thereby committing the cell to division.[4][5]
Ribociclib, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[6] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the expression of S-phase entry genes, leading to a halt in cell cycle progression at the G1/S checkpoint.[5] This induced G1 arrest effectively stops the proliferation of cancer cells that are dependent on the CDK4/6-Rb pathway for growth.
Quantitative Inhibitory Activity
Ribociclib demonstrates high potency and selectivity for CDK4 and CDK6 over other cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting a specific biological or biochemical function.
Table 1: Biochemical Inhibitory Potency of Ribociclib
| Target Enzyme | IC50 Value (nM) | Reference(s) |
| CDK4 / Cyclin D1 | 10 | [2][3][4] |
| CDK6 / Cyclin D3 | 39 - 40 | [3][4] |
Note: IC50 values can vary slightly based on experimental conditions.
Table 2: Cellular Antiproliferative Activity of Ribociclib (72h treatment)
| Cell Line | Cancer Type | Key Genetic Feature | IC50 Value (µM) | Reference(s) |
| CDK4-Dependent | ||||
| JeKo-1 | Mantle Cell Lymphoma | CCND1 Translocation | 0.08 ± 0.01 | [2] |
| CAMA-1 | Breast Cancer (HR+) | ER+ | 0.11 ± 0.02 | [2] |
| MCF-7 | Breast Cancer (HR+) | ER+ | 0.11 ± 0.01 | [2] |
| T47D | Breast Cancer (HR+) | ER+ | 0.17 ± 0.02 | [2] |
| CDK6-Dependent | ||||
| SEM | Acute Lymphoblastic Leukemia | - | 0.70 ± 0.05 | [2] |
| REH | Acute Lymphoblastic Leukemia | - | 0.77 ± 0.10 | [2] |
| MOLM-13 | Acute Myeloid Leukemia | - | 1.05 ± 0.12 | [2] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | - | 1.20 ± 0.16 | [2] |
| TNBC | ||||
| MDA-MB-453 | Triple-Negative Breast Cancer | AR+, RB-proficient | 49.0 ± 0.6 | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | AR-, RB-proficient | 68.0 ± 2.7 | [5] |
| MDA-MB-468 | Triple-Negative Breast Cancer | AR-, RB-negative | 72.0 ± 3.6 | [5] |
Note: Cellular IC50 values are typically higher than biochemical IC50s and are highly dependent on the cell line, its genetic background (e.g., Rb status), and assay duration.[2][5]
Experimental Protocols
The characterization of ribociclib's activity relies on a series of standardized biochemical and cellular assays.
Biochemical Kinase Activity Assay (IC50 Determination)
This assay quantifies the direct inhibition of purified CDK4/6 enzymes by ribociclib.
Objective: To determine the concentration of ribociclib required to inhibit 50% of CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymatic activity.
Materials:
-
Purified, recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.
-
Substrate: A peptide or protein fragment containing the Rb phosphorylation site (e.g., GST-Rb).
-
ATP, [γ-³²P]ATP, or a system for non-radioactive detection.
-
This compound, serially diluted.
-
Kinase assay buffer (containing MgCl₂, DTT, etc.).
-
96-well plates.
-
Scintillation counter or plate reader for detection.
Methodology:
-
Reaction Setup: In each well of a 96-well plate, combine the kinase assay buffer, a fixed concentration of the CDK4/6 enzyme, and the Rb substrate.
-
Inhibitor Addition: Add serially diluted concentrations of ribociclib (e.g., from 0.1 nM to 10 µM) or a vehicle control (DMSO) to the wells. Incubate for 15-20 minutes at room temperature to allow inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a fixed concentration of ATP, often spiked with [γ-³²P]ATP. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Detection:
-
Radioactive Method: Spot the reaction mixture onto phosphocellulose paper or filters. Wash extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity on the substrate using a scintillation counter.
-
Non-Radioactive Method: Use a system like ADP-Glo™, which measures ADP production as a proxy for kinase activity, detected via luminescence.
-
-
Data Analysis: Plot the percentage of remaining kinase activity against the logarithm of ribociclib concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Proliferation Assay (MTT or BrdU)
This assay measures the effect of ribociclib on the viability and proliferation of cancer cell lines.
Objective: To determine the IC50 of ribociclib for inhibiting the growth of cancer cells over a defined period.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
This compound, serially diluted.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or BrdU Labeling Reagent.
-
Solubilization solution (e.g., DMSO or HCl/isopropanol) for MTT.
-
Anti-BrdU antibody and detection reagents for BrdU assay.
-
Microplate reader.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[7]
-
Drug Treatment: Replace the medium with fresh medium containing serially diluted concentrations of ribociclib. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the cells for a specified duration, typically 72 hours, to assess the antiproliferative effect.[7]
-
Quantification (MTT Method):
-
Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Quantification (BrdU Method):
-
Add BrdU labeling reagent to the media for the final 2-4 hours of incubation. BrdU, a thymidine analog, is incorporated into the DNA of proliferating cells.
-
Fix, permeabilize, and treat the cells to expose the incorporated BrdU.
-
Add a peroxidase-conjugated anti-BrdU antibody, followed by a substrate solution to generate a colorimetric signal.
-
Measure the absorbance with a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability/proliferation. Plot this percentage against the log of ribociclib concentration to calculate the IC50.
Western Blot Analysis for Pathway Modulation
This technique confirms that ribociclib inhibits its intended target within the cell by measuring changes in protein phosphorylation and expression.
Objective: To assess the phosphorylation status of Rb (pRb) and the expression of downstream E2F target proteins after ribociclib treatment.
Materials:
-
Cancer cell lines cultured in 6-well plates or flasks.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and electrophoresis equipment.
-
Transfer buffer, PVDF or nitrocellulose membranes, and transfer system.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-pRb (Ser807/811), anti-total Rb, anti-E2F1, anti-Actin or anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate and imaging system.
Methodology:
-
Cell Treatment and Lysis: Treat cultured cells with ribociclib (at or above the IC50 concentration) and a vehicle control for a set time (e.g., 24 hours). Harvest the cells and lyse them on ice using lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Mix with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the desired primary antibody (e.g., anti-pRb) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times with wash buffer (TBST).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, then apply the ECL substrate. Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analysis: Analyze the band intensities. A decrease in the pRb signal relative to total Rb and the loading control in ribociclib-treated samples confirms on-target activity.
References
- 1. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Ribociclib Hydrochloride on Retinoblastoma (Rb) Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribociclib hydrochloride, a potent and selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), has emerged as a critical therapeutic agent in the management of certain cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2][3] Its mechanism of action is intrinsically linked to the regulation of the cell cycle, specifically through its impact on the phosphorylation of the retinoblastoma protein (Rb). This technical guide provides an in-depth exploration of the core mechanism of ribociclib, focusing on its effect on Rb phosphorylation, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Inhibition of Rb Phosphorylation
The progression of the cell cycle from the G1 (first gap) phase to the S (synthesis) phase is a tightly regulated process, governed by the interplay of cyclins and cyclin-dependent kinases. In many cancer cells, the cyclin D-CDK4/6-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.[4]
In its active, hypophosphorylated state, the retinoblastoma protein (Rb) binds to the E2F family of transcription factors, preventing the expression of genes necessary for the G1 to S phase transition.[1] The process is initiated when mitogenic signals lead to the synthesis of D-type cyclins, which then bind to and activate CDK4 and CDK6. This active cyclin D-CDK4/6 complex then phosphorylates Rb.[4] This phosphorylation event causes a conformational change in Rb, leading to the release of E2F transcription factors. The liberated E2F then activates the transcription of genes required for DNA replication and cell cycle progression.
Ribociclib is a selective, ATP-competitive inhibitor of CDK4 and CDK6.[5] By binding to the ATP-binding pocket of these kinases, ribociclib prevents the phosphorylation of Rb.[5] This action maintains Rb in its active, hypophosphorylated state, consequently sequestering E2F transcription factors and inducing a G1 cell cycle arrest.[1] This targeted inhibition of Rb phosphorylation is the cornerstone of ribociclib's anti-proliferative effects.
Quantitative Data: In Vitro Potency of Ribociclib
The potency of ribociclib has been quantified across various cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). These values demonstrate the concentration of ribociclib required to inhibit 50% of a biological process, such as cell proliferation.
| Cell Line | Cancer Type | Ribociclib IC50 (nM) | Reference(s) |
| 786-O | Renal Cell Carcinoma | < 200 | [5] |
| ACHN | Renal Cell Carcinoma | < 200 | [5] |
| CaKi-2 | Renal Cell Carcinoma | > 800 | [5] |
| A498 | Renal Cell Carcinoma | > 800 | [5] |
| JeKo-1 | Mantle Cell Lymphoma | 10 ± 2 | [1] |
| CAMA-1 | Breast Cancer (HR+) | 80 ± 10 | [1] |
| MCF-7 | Breast Cancer (HR+) | 110 ± 20 | [1] |
| T47D | Breast Cancer (HR+) | 120 ± 30 | [1] |
| SEM | Acute Lymphoblastic Leukemia | 270 ± 50 | [1] |
| REH | Acute Lymphoblastic Leukemia | 460 ± 80 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | 590 ± 110 | [1] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 960 ± 170 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11,000 | [6] |
| MCF-7 | Breast Cancer (HR+) | 20,000 | [6] |
| BT-549 | Triple-Negative Breast Cancer | 58,000 | [7] |
| MDA-MB-453 | Triple-Negative Breast Cancer | 49,000 | [7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 72,000 | [7] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as assay type and incubation time.
Biochemically, ribociclib has been shown to inhibit the enzymatic activity of CDK4/cyclin D1 and CDK6/cyclin D3 complexes with IC50 values of 10 nM and 39 nM, respectively.[5] Ribociclib exhibits a greater potency in cell lines that are dependent on CDK4 for proliferation compared to those dependent on CDK6.[1][8]
Experimental Protocols
Western Blotting for Rb Phosphorylation
This protocol is used to qualitatively and semi-quantitatively assess the phosphorylation status of Rb in response to ribociclib treatment.
a. Cell Lysis and Protein Quantification:
-
Seed cells in a 6-well plate and treat with desired concentrations of ribociclib for 24 hours.[5]
-
Lyse the treated cells in radioimmunoprecipitation assay (RIPA) buffer on ice.[5]
-
Centrifuge the lysates to remove insoluble material.[5]
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.[5]
b. SDS-PAGE and Western Blotting:
-
Resolve equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated Rb (e.g., p-Rb Ser807/811, p-Rb Ser795) and total Rb overnight at 4°C.[5][9] Recommended antibody dilution is 1:1000.[9]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following ribociclib treatment.
a. Cell Preparation and Fixation:
-
Treat cells with ribociclib for 24 hours.[10]
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least two hours at -20°C.[11]
b. Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.[11]
-
Resuspend the cell pellet in a staining buffer containing a DNA-binding dye such as propidium iodide (PI) and RNase A.[11]
-
Incubate in the dark at room temperature for 20 minutes or overnight at 4°C.[11][12]
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the DNA dye.[13]
-
Use the resulting histogram of DNA content to quantify the percentage of cells in G0/G1, S, and G2/M phases.[14]
Immunohistochemistry (IHC) for Phosphorylated Rb in Tumor Xenografts
This protocol is used to assess the in vivo effect of ribociclib on Rb phosphorylation in a tumor microenvironment.
a. Tissue Preparation:
-
Excise tumors from xenograft models treated with ribociclib or vehicle control.
-
Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
b. Staining:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.[15]
-
Perform antigen retrieval using a citrate-based buffer in a pressure cooker or water bath.[15]
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.[15]
-
Block non-specific antibody binding with a protein block solution.[15]
-
Incubate the sections with a primary antibody against phosphorylated Rb (e.g., p-Rb Ser807/811) overnight at 4°C.
-
Wash the slides and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal using a diaminobenzidine (DAB) substrate.[16]
-
Counterstain with hematoxylin.[16]
-
Dehydrate the sections and mount with a coverslip.[16]
c. Analysis:
-
Examine the stained slides under a microscope.
-
Score the intensity and percentage of positive staining for phosphorylated Rb in the tumor cells.
Visualizations
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Ribociclib.
Caption: A typical in vitro experimental workflow to assess the effect of Ribociclib.
References
- 1. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinician’s guide: expert insights on the use of CDK4/6 inhibitors in patients with early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hca.wa.gov [hca.wa.gov]
- 4. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. PK/PD Data | mBC | KISQALI® (ribociclib) | HCP [kisqali-hcp.com]
- 9. RB expression confers sensitivity to CDK4/6 inhibitor–mediated radiosensitization across breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Cell Cycle Analysis, Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 15. Improved decision making for prioritizing tumor targeting antibodies in human xenografts: Utility of fluorescence imaging to verify tumor target expression, antibody binding and optimization of dosage and application schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Ribociclib Hydrochloride: A Technical Guide
Ribociclib, also known as LEE011, is a selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] Developed by Novartis Institutes for BioMedical Research in collaboration with Astex Pharmaceuticals, it represents a significant advancement in the treatment of certain types of cancer, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][4][5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to Ribociclib hydrochloride.
Discovery and Development
The journey to the discovery of Ribociclib began with a research collaboration between Novartis and Astex Pharmaceuticals that started in 2005.[1] The development of Ribociclib was a result of a multi-faceted drug discovery approach that involved the optimization of a non-selective compound from a different kinase program within Novartis.[6] Through extensive medicinal chemistry efforts, structure-based design, and cross-project data analysis, LEE011 (the internal designation for Ribociclib) was identified as a potent and selective CDK4/6 inhibitor.[6][7]
The development program for Ribociclib progressed rapidly from early-phase single-agent and dose-finding combination trials to a large-scale Phase 3 trial, MONALEESA-2.[4] This accelerated timeline was based on promising preliminary data from a Phase 1 trial that indicated no significant drug-drug interaction between Ribociclib and letrozole.[4] In August 2016, the U.S. Food and Drug Administration (FDA) granted Breakthrough Therapy designation to Ribociclib in combination with letrozole for the treatment of HR+/HER2- advanced or metastatic breast cancer.[2] This was followed by a New Drug Application (NDA) filing with the FDA, which was granted Priority Review.[1] Ultimately, Ribociclib received its first global approval in the USA in March 2017 for use in combination with an aromatase inhibitor for the first-line treatment of postmenopausal women with HR+/HER2- advanced or metastatic breast cancer.[3][4]
Mechanism of Action: Targeting the Cell Cycle
Ribociclib exerts its anti-cancer effects by specifically targeting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[8][9] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[10][11]
The key steps in this pathway and the action of Ribociclib are as follows:
-
G1 Phase Progression: The transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle is a crucial checkpoint. This transition is driven by the complex formed between cyclin D and CDK4 or CDK6.[12]
-
Rb Phosphorylation: The active cyclin D-CDK4/6 complex phosphorylates the retinoblastoma tumor suppressor protein (Rb).[9][13]
-
E2F Release and Gene Transcription: Phosphorylation of Rb causes it to release the E2F transcription factor.[10][12] The liberated E2F then activates the transcription of genes necessary for the cell to enter the S phase and begin DNA replication.[9][11]
-
Ribociclib's Inhibitory Action: Ribociclib is an ATP-competitive inhibitor that binds to the ATP-binding pocket of both CDK4 and CDK6.[12] This prevents the phosphorylation of Rb.[9][14]
-
Cell Cycle Arrest: By keeping Rb in its active, hypophosphorylated state, Ribociclib ensures that E2F remains sequestered, thus preventing the transcription of S-phase genes.[9] This leads to a G1 phase cell cycle arrest and a subsequent reduction in tumor cell proliferation.[9][15][16]
Synthesis of this compound
The chemical synthesis of Ribociclib has been described in various patents and scientific literature. While multiple synthetic routes exist, a common approach involves the coupling of key intermediates.[14][17][18] A generalized synthetic scheme often involves the reaction of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide with 5-(piperazin-1-yl)pyridin-2-amine.[19][20] The resulting Ribociclib free base can then be converted to its hydrochloride salt.
The process generally involves several steps, including the synthesis of the pyrrolopyrimidine core and the piperazinyl-pyridine side chain, followed by their coupling and final salt formation.[18][19]
Quantitative Preclinical and Clinical Data
The efficacy of Ribociclib has been demonstrated through extensive preclinical and clinical studies.
Preclinical Activity
Ribociclib has shown potent and selective inhibition of CDK4 and CDK6 in biochemical and cellular assays. It induces G1 cell cycle arrest in sensitive cell lines.[13][15][21]
| Assay Type | Target/Cell Line | IC₅₀ (µM) | Reference(s) |
| Biochemical Assay | CDK4/Cyclin D1 | 0.01 | [7] |
| Biochemical Assay | CDK6/Cyclin D3 | 0.04 | [7] |
| Cell Proliferation | JeKo-1 | 0.06 | [7] |
| Cell Proliferation | HK1 | 1.42 ± 0.23 | [15] |
| Cell Proliferation | HK1-LMP1 | 2.18 ± 0.70 | [15] |
| Cell Proliferation | C666-1 | 8.26 ± 0.92 | [15] |
| Cell Proliferation | NP69 | 14.67 ± 1.66 | [15] |
| Cell Proliferation | T47D | 6.23 | [22] |
Clinical Efficacy in Breast Cancer
Ribociclib, in combination with endocrine therapy, has demonstrated significant improvements in patient outcomes in large-scale clinical trials.
| Trial Name | Patient Population | Treatment Arms | Primary Endpoint | Result | Reference(s) |
| MONALEESA-2 | Postmenopausal women with HR+/HER2- advanced breast cancer | Ribociclib + Letrozole vs. Placebo + Letrozole | Progression-Free Survival (PFS) | Median PFS was 25.3 months with Ribociclib vs. 16.0 months with placebo (HR: 0.568). | [1] |
| MONALEESA-7 | Premenopausal or perimenopausal women with HR+/HER2- advanced breast cancer | Ribociclib + Endocrine Therapy vs. Placebo + Endocrine Therapy | PFS | Median PFS was 23.8 months with Ribociclib vs. 13.0 months with placebo (HR: 0.55). | [23] |
| NATALEE | Stage II and III HR+/HER2- early breast cancer | Ribociclib + Nonsteroidal Aromatase Inhibitor (NSAI) vs. NSAI alone | Invasive Disease-Free Survival (iDFS) | At 3 years, iDFS was 90.7% with the Ribociclib combination vs. 87.6% with NSAI alone, representing a 25% reduction in the risk of invasive disease recurrence.[24] At 5 years, the absolute iDFS benefit was 4.5% (85.5% vs 81.0%).[25] | [24][25][26] |
| WSG ADAPTcycle | Intermediate-risk HR+/HER2- early breast cancer (neoadjuvant) | Ribociclib + Endocrine Therapy vs. Standard-of-Care (SOC) Chemotherapy | Pathologic Complete Response (pCR) | pCR rates were similar: 5.7% with Ribociclib + endocrine therapy vs. 7.1% with SOC chemotherapy. | [27] |
Experimental Protocols
The characterization of CDK4/6 inhibitors like Ribociclib relies on standardized biochemical and cell-based assays.
Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the direct inhibitory effect of a compound on the kinase activity of CDK4/6.
Methodology:
-
Reagents: Recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, a suitable peptide substrate (e.g., a fragment of Rb protein), ATP, and the test compound (Ribociclib) at various concentrations.
-
Reaction: The enzyme, substrate, ATP, and test compound are incubated together in an appropriate assay buffer. The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The reaction is stopped, and detection reagents are added. In an HTRF assay, this typically involves two antibodies: one labeled with a donor fluorophore (e.g., Europium cryptate) that binds to a non-phosphorylated part of the substrate, and another labeled with an acceptor fluorophore (e.g., XL665) that specifically binds to the phosphorylated substrate.
-
Signal Measurement: When the substrate is phosphorylated, the donor and acceptor fluorophores are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). The HTRF signal is measured using a plate reader.
-
Data Analysis: The signal intensity is inversely proportional to the kinase inhibition. The concentration of the test compound that inhibits 50% of the kinase activity (IC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of a compound on the growth and viability of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cells (e.g., T47D, a human breast cancer cell line) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with Ribociclib at a range of concentrations (serial dilutions). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 to 96 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: After incubation, a reagent like CellTiter-Glo® is added to each well. This reagent lyses the cells and contains a substrate (luciferin) and luciferase. The amount of ATP present, which is proportional to the number of viable cells, is measured by the luminescent signal generated by the luciferase reaction.
-
Data Analysis: The luminescence is read using a luminometer. The results are expressed as a percentage of the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell proliferation, is determined from the dose-response curve.
Conclusion
This compound is a testament to the success of targeted therapy in oncology. Its discovery through a focused medicinal chemistry program and its rapid clinical development have provided a crucial therapeutic option for patients with HR+/HER2- breast cancer. By selectively inhibiting CDK4 and CDK6, Ribociclib effectively halts the cell cycle in cancer cells, leading to improved patient outcomes. The ongoing investigation of Ribociclib in various other cancers and combination therapies continues to underscore its importance in the field of oncology.[8][11]
References
- 1. Astex Achieves Milestone on US FDA Filing of New Drug Application (NDA) for LEE011 (ribociclib) plus letrozole as a first-line treatment for HR+/HER2- Advanced Breast Cancer – Astex [astx.com]
- 2. novartis.com [novartis.com]
- 3. Ribociclib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of novel therapies in advanced breast cancer: rapid development of ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Road to the discovery of ribociclib a selective CDK4/6 inhibitor for the treatment of breast cancer [morressier.com]
- 7. researchgate.net [researchgate.net]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ribociclib | CDK4 Subfamily (CDK4 & CDK6) | Tocris Bioscience [tocris.com]
- 17. Ribociclib synthesis - chemicalbook [chemicalbook.com]
- 18. longdom.org [longdom.org]
- 19. US11440912B2 - Process for the preparation of ribociclib and its salts - Google Patents [patents.google.com]
- 20. WO2020084389A1 - Ribociclib intermediate and process for preparation thereof - Google Patents [patents.google.com]
- 21. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. cancernetwork.com [cancernetwork.com]
- 24. NATALEE Trial Long-Term Results on Ribociclib Combination Therapy in Early-Stage Breast Cancer - The ASCO Post [ascopost.com]
- 25. pharmacytimes.com [pharmacytimes.com]
- 26. Ribociclib Plus Endocrine Therapy in Hormone Receptor–Positive/ERBB2-Negative Early Breast Cancer: 4-Year Outcomes From the NATALEE Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. onclive.com [onclive.com]
Ribociclib Hydrochloride: A Technical Profile of Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribociclib, also known as LEE011, is an orally bioavailable, small-molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2][3][4] Approved by the FDA for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, its efficacy is rooted in its specific mechanism of action.[1][2][5][6] This technical guide provides an in-depth analysis of Ribociclib's target selectivity profile, detailing its potent and specific inhibition of the CDK4/6 pathway, summarizing key quantitative data, and outlining the experimental methodologies used to characterize its binding and inhibitory activities.
Core Mechanism of Action: The CDK4/6-Rb Pathway
The progression of the cell cycle from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase is a critical checkpoint controlled by the Cyclin D–CDK4/6–Retinoblastoma (Rb) pathway.[1][7][8]
-
Activation: In response to mitogenic signals, D-type cyclins are synthesized and form complexes with CDK4 or CDK6.[1][7][9]
-
Phosphorylation: These active Cyclin D-CDK4/6 complexes then phosphorylate the Retinoblastoma tumor suppressor protein (Rb).[1][7][10][11]
-
Gene Transcription: Phosphorylation inactivates Rb, causing it to release the E2 transcription factor (E2F).[1][7] The liberated E2F then activates the transcription of genes essential for the G1-to-S phase transition, committing the cell to division.[1][7]
In many cancers, this pathway is dysregulated, leading to unchecked cell proliferation.[1][2][7] Ribociclib is a selective, ATP-competitive inhibitor that binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[11][12][13] This action maintains Rb in its active, growth-suppressive state, thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.[5][13][14]
Quantitative Target Selectivity Profile
Ribociclib is distinguished by its high selectivity for CDK4 and CDK6 over other cyclin-dependent kinases and a broader panel of kinases. This specificity is believed to contribute to its manageable safety profile.[1][15][16] Preclinical studies have consistently demonstrated its potent inhibition of the intended targets with significantly less activity against other kinases.
| Target Enzyme | Parameter | Value (nM) | Ribociclib | Palbociclib | Abemaciclib |
| CDK4/Cyclin D1 | IC₅₀ | 10[11][17] | 9-11[17] | 2[17] | |
| CDK6/Cyclin D3 | IC₅₀ | 39[11][17] | 15[17] | 9.9[17] | |
| CDK1/Cyclin B | IC₅₀ | >10,000[11] | - | - | |
| CDK9 | IC₅₀ | - | - | Potent Inhibition[17] | |
| Data compiled from multiple preclinical studies.[11][17] IC₅₀ (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. |
A chemoproteomics study comparing CDK4/6 inhibitors found Ribociclib to be significantly more selective than Palbociclib, which interacted with more than twice as many kinases.[1] Similarly, large-scale kinase panel screening showed that while Ribociclib and Palbociclib have high selectivity for CDK4, Abemaciclib demonstrates affinity for several other kinases.[5]
Experimental Protocols for Determining Target Selectivity
The selectivity of a kinase inhibitor like Ribociclib is determined through a tiered approach involving biochemical assays, competitive binding assays, and cell-based functional screens.[18]
Biochemical Kinase Activity Assays
These assays directly measure the enzymatic activity of the kinase by quantifying the transfer of a phosphate group from ATP to a substrate.[19]
-
Objective: To determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[20]
-
General Protocol:
-
Reagents: Highly purified recombinant kinase (e.g., CDK4/Cyclin D1), a specific peptide or protein substrate, co-factors (ATP, Mg²⁺), and the test inhibitor (Ribociclib) at various concentrations.[19]
-
Reaction: The kinase, substrate, and inhibitor are incubated together in an appropriate buffer system. The reaction is initiated by the addition of ATP.[21]
-
Detection: The amount of phosphorylated substrate or the amount of ADP produced is measured. Several detection methods are common:
-
Radiometric Assays (e.g., HotSpot™): Use ³³P-labeled ATP. The reaction mixture is spotted onto a filter membrane which captures the phosphorylated substrate. The amount of incorporated radioactivity is then measured using a scintillation counter.[22]
-
Fluorescence-Based Assays (e.g., TR-FRET): Employ a biotinylated substrate and a phosphorylation-specific antibody labeled with a fluorophore. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) occurs when the phosphorylated substrate and antibody are in close proximity, generating a measurable signal.[23][24]
-
Luminescence-Based Assays (e.g., ADP-Glo™): Measure kinase activity by quantifying the amount of ADP produced in the kinase reaction. The amount of light generated by a luciferase reaction is inversely proportional to the kinase activity.[25]
-
-
Data Analysis: A dose-response curve is generated by plotting kinase activity against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.[18]
-
Competitive Binding Assays (e.g., KINOMEscan™)
Binding assays measure the ability of a compound to displace a known, tagged ligand from the ATP-binding site of a kinase. This method directly quantifies the binding affinity (Kd) and is used for broad selectivity profiling against hundreds of kinases.[26]
-
Objective: To identify which kinases in a large panel the inhibitor binds to and with what affinity.
-
General Protocol:
-
Platform: A large panel of recombinant human kinases is individually expressed and tagged (e.g., with DNA tags).
-
Competition: The kinases are incubated with an immobilized, active-site-directed ligand and the test inhibitor (Ribociclib) at a fixed concentration (e.g., 1 µM).[5]
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified. If Ribociclib binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.
-
Data Analysis: Results are often reported as "% Control" or "% Inhibition". Hits are identified as kinases showing significant reduction in binding to the control ligand. Follow-up experiments are then conducted with varying concentrations of the inhibitor to determine the dissociation constant (Kd).[26]
-
Cell-Based Proliferation Assays
These assays assess the functional consequence of kinase inhibition in a cellular context.
-
Objective: To determine the potency of the inhibitor in cell lines that are dependent on the target kinase for their proliferation.
-
General Protocol:
-
Cell Line Selection: Cancer cell lines known to be dependent on either CDK4 or CDK6 for proliferation are chosen.[27] This dependency can be determined by RNA expression analysis or functional genomics (e.g., shRNA/CRISPR screens).[27]
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor (Ribociclib).
-
Incubation: Cells are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability/Proliferation Measurement: The number of viable cells is assessed. Assays that directly or indirectly assess cell number are preferred over metabolic assays (e.g., ATP measurement), which can underestimate the effects of cytostatic agents like CDK4/6 inhibitors.[5][27]
-
Data Analysis: A dose-response curve is plotted to determine the cellular IC₅₀ for inhibition of proliferation. Studies have shown that Ribociclib demonstrates greater activity in CDK4-dependent cells versus CDK6-dependent cells.[5][27]
-
Conclusion
Ribociclib hydrochloride is a potent and highly selective inhibitor of CDK4 and CDK6.[5][12] Quantitative biochemical and binding assays demonstrate its specificity for these primary targets, with minimal activity against a broad range of other kinases. This high degree of selectivity, confirmed in cellular assays, is a key attribute of the molecule. It ensures on-target efficacy by arresting the cell cycle in Rb-positive tumor cells while likely minimizing off-target effects, contributing to its established role and manageable safety profile in the treatment of HR+, HER2- advanced breast cancer.[1][5][16]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kisqali (Ribociclib): Second CDK4/CDK6 Inhibitor Approved for Postmenopausal Women with HR-Positive, HER2-Negative Advanced Breast Cancer [jhoponline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Recent advances of cyclin-dependent kinases as potential therapeutic targets in HR+/HER2− metastatic breast cancer: a focus on ribociclib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ethicseido.com [ethicseido.com]
- 15. [PDF] Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors | Semantic Scholar [semanticscholar.org]
- 16. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. In vitro kinase assay [protocols.io]
- 22. reactionbiology.com [reactionbiology.com]
- 23. caymanchem.com [caymanchem.com]
- 24. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 26. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Ribociclib Hydrochloride and Cell Cycle G1 Phase Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribociclib, a selective, orally bioavailable inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), has emerged as a cornerstone in the treatment of certain cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[1][2] Its mechanism of action is intrinsically linked to the regulation of the cell cycle, a fundamental process often dysregulated in oncology.[3] Ribociclib's therapeutic effect is primarily driven by its ability to induce a robust arrest of the cell cycle in the G1 phase, thereby inhibiting tumor cell proliferation.[3][4] This document provides an in-depth technical overview of ribociclib's mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core biological pathways and workflows.
Core Mechanism of Action: G1 Phase Arrest
The progression from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase of the cell cycle is a critical checkpoint controlled by the Cyclin D–CDK4/6–Retinoblastoma (Rb) protein pathway.[5] In response to mitogenic signals, D-type cyclins accumulate and bind to CDK4 or CDK6.[5] This active complex then phosphorylates the Rb protein.[1] Phosphorylated Rb (pRb) releases its inhibition on the E2F family of transcription factors, which in turn activate the transcription of genes essential for S-phase entry and DNA replication.[1][4]
Ribociclib functions as an ATP-competitive inhibitor, binding to the ATP-binding pockets of CDK4 and CDK6.[4][6] This action prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state.[1] In this state, Rb remains bound to E2F transcription factors, effectively sequestering them and preventing the expression of genes required for cell cycle progression.[4] The direct consequence is a halt in the cell cycle at the G1-S checkpoint, leading to G1 phase arrest and a reduction in tumor cell proliferation.[3][4]
References
- 1. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Ribociclib, a selective cyclin D kinase 4/6 inhibitor, inhibits proliferation and induces apoptosis of human cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 5. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
An In-depth Technical Guide: Initial Preclinical and Clinical Studies of Ribociclib Hydrochloride in Neuroblastoma
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the initial preclinical and clinical investigations of Ribociclib hydrochloride (formerly LEE011) in the context of neuroblastoma. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used in these foundational assessments.
Introduction: Targeting the Cell Cycle in Neuroblastoma
Neuroblastoma, a common extracranial solid tumor in childhood, often exhibits dysregulation of cell cycle control pathways, making them a rational target for therapeutic intervention.[1] The Cyclin D-Cyclin-Dependent Kinase 4/6 (CDK4/6)-Retinoblastoma (Rb) pathway is a critical regulator of the G1 to S phase transition in the cell cycle.[2][3] Aberrations in this pathway are frequently observed in neuroblastoma, suggesting that its inhibition could be a viable therapeutic strategy.[1][4]
Ribociclib (LEE011) is an orally bioavailable, highly specific small-molecule inhibitor of CDK4 and CDK6.[3][5] Initial screenings of large cancer cell line panels identified neuroblastoma as one of the most sensitive cancer types to Ribociclib treatment, prompting further investigation into its potential as a targeted therapy for this pediatric malignancy.[4][6]
Mechanism of Action
Ribociclib functions as an ATP-competitive inhibitor, targeting the kinase activity of both CDK4 and CDK6.[5] In a functional Rb pathway, CDK4 and CDK6 form complexes with Cyclin D. These active complexes then hyperphosphorylate the Retinoblastoma tumor suppressor protein (Rb).[3][7] Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the cell to transition from the G1 phase to the S phase and commit to DNA replication.[7]
By inhibiting CDK4/6, Ribociclib prevents the hyperphosphorylation of Rb.[3][5] Hypophosphorylated Rb remains bound to E2F, repressing the transcription of target genes. This action effectively blocks the cell cycle at the G1/S checkpoint, leading to G1 arrest and a reduction in cellular proliferation.[1][5][8] Studies have also shown that this can induce a state of cellular senescence.[5][6]
Preclinical Efficacy in Neuroblastoma Models
Ribociclib has demonstrated significant anti-proliferative effects in a variety of neuroblastoma cell lines.[5] Initial screenings showed that neuroblastoma cells, particularly those with MYCN amplification, are among the most sensitive to the drug.[4][6] The primary effect is cytostatic, inducing G1 cell cycle arrest and cellular senescence at nanomolar concentrations.[5]
| Parameter | Result | Source |
| Cell Lines Tested | 17 human neuroblastoma-derived cell lines | [5] |
| Sensitive Cell Lines | 12 out of 17 lines showed significant reduction in proliferation | [5] |
| Mean IC₅₀ (Sensitive Lines) | 307 nM | [5] |
| Mechanism of Action | Dose-dependent decrease in phosphorylated Rb and FOXM1 | [5] |
| Cellular Effect | G1 cell cycle arrest, cellular senescence | [5][6] |
| Differentiation Effect | In SK-N-BE(2)C cells, Ribociclib (2µM) induces neuronal differentiation, an effect enhanced by retinoic acid. | [9] |
The in vitro efficacy of Ribociclib has been corroborated in preclinical murine xenograft models of neuroblastoma. The degree of tumor growth delay in these models correlated directly with the in vitro IC₅₀ values of the implanted cell lines.[5]
| Model | Cell Lines | Treatment Regimen | Outcome | Source |
| Subcutaneous Xenograft | BE2C, NB-1643, EBC1 | 200 mg/kg Ribociclib, once daily via oral gavage for 21 days | Significant tumor growth delays. Treatment was well-tolerated with no observed toxicity. Tumor growth resumed after cessation of treatment. | [5] |
Early Phase Clinical Evaluation
A Phase I clinical trial investigated single-agent Ribociclib in pediatric patients with recurrent or refractory neuroblastoma, malignant rhabdoid tumors (MRT), and other solid tumors with alterations in the CDK4/6 pathway.[4][10]
| Parameter | Details | Source |
| Study Identifier | NCT01747876 | [4] |
| Patient Population | 32 patients enrolled; 15 (47%) with neuroblastoma. Median age: 5.5 years. | [4][6] |
| Dose Escalation Cohorts | 280, 350, and 470 mg/m² once daily (3 weeks on / 1 week off) | [10] |
| Recommended Phase II Dose (RP2D) | 350 mg/m² | [4][10] |
| Maximum Tolerated Dose (MTD) | 470 mg/m² | [4][10] |
| Most Common Adverse Events (All Grades) | Neutropenia (72%), Leukopenia (63%), Anemia (44%), Thrombocytopenia (44%) | [10] |
| Preliminary Efficacy (Best Response) | Stable Disease (SD) in 9 of 32 patients overall; 7 of these were neuroblastoma patients. 5 patients maintained SD for over 6 cycles. | [4][6] |
These early clinical results established an acceptable safety profile for Ribociclib in pediatric patients and demonstrated preliminary signs of anti-tumor activity, supporting further investigation.[4][10]
Experimental Protocols
The following sections describe the standard methodologies employed in the preclinical evaluation of Ribociclib.
-
Cell Lines: Human neuroblastoma cell lines (e.g., SK-N-BE(2)C, BE2C, NB-1643) are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Proliferation Assay (IC₅₀ Determination):
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, media is replaced with fresh media containing serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Plates are incubated for a period of 72 to 120 hours.
-
Cell viability is assessed using a metabolic assay such as CellTiter-Glo® (Promega) or Resazurin, which measures ATP content or metabolic activity, respectively.
-
Luminescence or fluorescence is read on a plate reader.
-
Data are normalized to the vehicle control, and IC₅₀ values are calculated using non-linear regression analysis in software like GraphPad Prism.
-
-
Cells are seeded and treated with various concentrations of Ribociclib for a specified time (e.g., 24 hours).
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against total Rb, phospho-Rb (Ser780), CDK4, CDK6, and a loading control (e.g., GAPDH or TBP).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A reduction in the pRb/total Rb ratio indicates target engagement.
-
Cells are treated with Ribociclib or vehicle for 24-48 hours.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing gently.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using modeling software (e.g., FlowJo, ModFit LT). An accumulation of cells in the G0/G1 phase is indicative of G1 arrest.
Conclusion and Future Directions
Initial preclinical studies provide a strong rationale for the clinical development of Ribociclib in neuroblastoma. The compound demonstrates potent and specific inhibition of CDK4/6, leading to G1 cell cycle arrest and reduced proliferation in a significant subset of neuroblastoma cell lines and in vivo models.[5] Early phase clinical data in pediatric patients confirm a manageable safety profile and show preliminary signs of clinical activity, primarily disease stabilization.[4][10]
Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from Ribociclib therapy. Given that Ribociclib is primarily cytostatic, its use in combination with other agents, such as conventional chemotherapy or other targeted therapies, may be necessary to achieve more robust and durable responses in high-risk neuroblastoma.[4][9] Combination strategies are currently under investigation to enhance treatment efficacy and overcome potential resistance mechanisms.[2][4]
References
- 1. Inhibition of CDK4/6 as a novel therapeutic option for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Phase 0 Trial of Ribociclib in Recurrent Glioblastoma Patients Incorporating a Tumor Pharmacodynamic- and Pharmacokinetic-Guided Expansion Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 10. A Phase I Study of the CDK4/6 Inhibitor Ribociclib (LEE011) in Pediatric Patients with Malignant Rhabdoid Tumors, Neuroblastoma, and Other Solid Tumors - Institut Curie [curie.fr]
Methodological & Application
Application Notes and Protocols for In Vitro Assays with Ribociclib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Ribociclib hydrochloride (also known as LEE011), a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1] The protocols detailed below are foundational for assessing its anti-proliferative and cell cycle arrest capabilities in cancer cell lines.
Mechanism of Action
Ribociclib is an orally bioavailable small molecule that competitively binds to the ATP-binding pocket of CDK4 and CDK6.[2][3] These kinases, when complexed with Cyclin D, play a crucial role in the G1 to S phase transition of the cell cycle.[4] The primary cellular pathway affected is the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway.[5] By inhibiting CDK4/6, Ribociclib prevents the hyperphosphorylation of the Retinoblastoma protein (Rb).[6] This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for DNA synthesis and cell cycle progression.[5][7] The ultimate result is an arrest of the cell cycle in the G1 phase, which inhibits tumor cell proliferation.[5][6]
Experimental Protocols
Cell Viability and Proliferation Assay (CCK-8 or MTT)
This assay determines the cytotoxic and anti-proliferative effects of Ribociclib and is used to calculate the half-maximal inhibitory concentration (IC50).
Workflow:
Protocol (based on CCK-8):
-
Cell Seeding: Seed cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 1,000-2,000 cells/well in 100 µL of complete medium (e.g., DMEM with 10% FBS).[8][9]
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[8] Create a series of dilutions in culture medium (e.g., DMEM with 2% FBS) to achieve final concentrations ranging from 0 to 20 µM.[8] A vehicle control (0.1% DMSO) should be included.[8]
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Ribociclib.
-
Incubation: Incubate the cells for desired time points (e.g., 24, 48, 72, 96 hours).[8][10]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well.[8]
-
Final Incubation: Incubate for 1-4 hours at 37°C until the color develops.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following Ribociclib treatment.
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: After 24 hours, treat the cells with Ribociclib at concentrations around the determined IC50 value (e.g., 100 nM, 250 nM, 500 nM) for 24-48 hours.[11]
-
Harvesting: Detach cells using trypsin, and collect them by centrifugation. Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer. Ribociclib treatment is expected to cause a dose-dependent accumulation of cells in the G0/G1 phase.[11]
Western Blot Analysis
This technique is used to measure changes in the expression and phosphorylation status of key proteins in the CDK4/6 pathway.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well or 10 cm dishes. Treat with Ribociclib as described for the cell cycle analysis for 24-72 hours.[8]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key targets include:
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
Data Presentation
The following tables summarize quantitative data for Ribociclib from various in vitro studies.
Table 1: IC50 and GI50 Values of Ribociclib in Various Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time | IC50 / GI50 Value | Reference |
| MDA-MB-231 | Breast Cancer | MTT Assay | 72 hours | 11 µM | [10] |
| MCF-7 | Breast Cancer | MTT Assay | 72 hours | 20 µM | [10] |
| Neuroblastoma | Neuroblastoma | Growth Inhibition | ~100 hours | Mean: 307 nM (sensitive lines) | [1][11] |
| DFSP105 | Dermatofibrosarcoma | Growth Inhibition | 24 hours | GI50: 276 nM | [1] |
| Myoblast | Rhabdomyosarcoma | Growth Inhibition | 72 hours | IC50: 1035 nM | [1] |
| IMRS | Rhabdomyosarcoma | Growth Inhibition | 72 hours | IC50: 873 nM | [1] |
Table 2: Ribociclib In Vitro Assay Parameters
| Assay Type | Cell Line | Concentration Range | Incubation Time | Key Observations | Reference |
| Cell Viability | MDA-MB-231 | 0 - 20.0 µM | 0 - 144 hours | Dose- and time-dependent decrease in viability | [8] |
| Cell Cycle | BE2C, IMR5 | 100 nM - 1 µM | 24 - 48 hours | Dose-dependent G0/G1 phase arrest | [11] |
| Western Blot | MDA-MB-231 | 0 - 20.0 µM | 72 hours | Decreased p-Rb, CDK4, CDK6, E2F1 | [8] |
| Colony Formation | MDA-MB-231 | 0 - 10.0 µM | 2 weeks | Dose-dependent inhibition of colony formation | [8] |
| Apoptosis | Neuroblastoma | Not specified | 16 hours | Assessed by Caspase 3/7 activation | [11] |
Logical Relationships of Assays
The selection of assays and their sequence is critical for a thorough in vitro evaluation of Ribociclib. A typical workflow begins with broad screening followed by more detailed mechanistic studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ribociclib, a selective cyclin D kinase 4/6 inhibitor, inhibits proliferation and induces apoptosis of human cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetechindia.com [lifetechindia.com]
Application Notes and Protocols for Determining Ribociclib Hydrochloride IC50 in Cancer Cell Lines
Introduction
Ribociclib, also known as LEE011, is a highly specific, orally bioavailable inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2][3] These kinases are critical components of the cell cycle machinery, and their dysregulation is a common feature in the development and progression of various cancers.[4][5] Ribociclib's primary mechanism of action is to block the phosphorylation of the retinoblastoma (Rb) protein, which in turn prevents cell cycle progression from the G1 to the S phase, ultimately leading to cell cycle arrest.[5][6] The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in the preclinical evaluation of anticancer drugs like Ribociclib. The IC50 value represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50% and is a key parameter for assessing the potency of the compound. These application notes provide a comprehensive protocol for determining the IC50 of Ribociclib hydrochloride in various cancer cell lines using a standard cell viability assay.
Mechanism of Action of Ribociclib
Ribociclib targets the cyclin D-CDK4/6-Rb pathway, which is a central regulator of the G1 phase of the cell cycle.[1][4] In response to mitogenic signals, cyclin D levels increase and bind to CDK4 or CDK6.[4] This complex then phosphorylates and inactivates the retinoblastoma protein (Rb), a tumor suppressor.[6] Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[4][6] By selectively inhibiting CDK4 and CDK6, Ribociclib prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state.[6] This maintains the sequestration of E2F, thereby blocking the G1-S transition and inducing cell cycle arrest.[6]
Application Notes
The accurate determination of Ribociclib's IC50 is dependent on several factors. The choice of cancer cell line is critical, as sensitivity to Ribociclib is often correlated with the status of the Rb pathway. Cell lines with intact Rb are generally more sensitive. It is recommended to use a panel of cell lines representing different cancer subtypes to obtain a comprehensive understanding of Ribociclib's activity.
Cell viability can be assessed using various methods, including colorimetric assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS, or luminescence-based assays such as CellTiter-Glo.[7][8] The MTT assay, which measures the metabolic activity of cells, is a widely used, robust, and cost-effective method.[7][8] The principle of the MTT assay is the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[8] The amount of formazan produced is proportional to the number of viable cells.[8]
Experimental Protocol: IC50 Determination using MTT Assay
This protocol provides a detailed procedure for determining the IC50 of this compound in adherent cancer cell lines.
Materials and Reagents
-
This compound
-
Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231)[9][10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and stored at 4°C in the dark[7]
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Culture and Seeding:
-
Culture cancer cells in complete medium in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into 96-well plates at an appropriate density (e.g., 3,000-10,000 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.[11]
-
-
Preparation of Ribociclib Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare a series of dilutions of Ribociclib in complete culture medium. It is recommended to perform a serial dilution to cover a broad range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
-
Cell Treatment:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared Ribociclib dilutions to the respective wells.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7][11]
-
Incubate the plates for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][11]
-
Gently shake the plates for 10 minutes to ensure complete dissolution.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[7][11]
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Ribociclib concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration at which a 50% reduction in cell viability is observed.
-
Data Presentation
The following table summarizes the reported IC50 values of Ribociclib in various enzymatic assays and cancer cell lines.
| Target/Cell Line | Cancer Type | IC50 (nM) | Reference |
| CDK4/cyclin D1 | (Enzymatic Assay) | 10 | [1][2][3][12][13] |
| CDK6/cyclin D3 | (Enzymatic Assay) | 39 | [1][2][3][13][14] |
| JeKo-1 | Mantle Cell Lymphoma | 110 ± 10 | [14] |
| CAMA-1 | Breast Cancer | 130 ± 20 | [14] |
| MCF-7 | Breast Cancer | 160 ± 30 | [14] |
| T47D | Breast Cancer | 330 ± 40 | [14] |
| SEM | Acute Lymphoblastic Leukemia | 910 ± 110 | [14] |
| REH | Acute Lymphoblastic Leukemia | 1140 ± 110 | [14] |
| MOLM-13 | Acute Myeloid Leukemia | 1180 ± 200 | [14] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 570 ± 120 | [14] |
| Neuroblastoma (mean of 12 sensitive lines) | Neuroblastoma | 307 | [2][12] |
| Myoblast | - | 1035 | [2] |
| IMRS | - | 873 | [2] |
| DFSP105 | - | 276 | [2] |
| 786-O | Renal Cell Carcinoma | < 12.5 | [15] |
| CaKi-2 | Renal Cell Carcinoma | < 12.5 | [15] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 69,500 ± 800 | [16] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 82,000 ± 2100 | [16] |
Note: IC50 values can vary depending on the assay conditions, cell line passage number, and other experimental factors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
Application Notes: Ribociclib Hydrochloride for Inducing Cellular Senescence In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in tumor suppression, development, and aging. A key characteristic of senescent cells is their inability to proliferate, despite being metabolically active. Ribociclib hydrochloride is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2][3] By targeting the core cell cycle machinery, ribociclib can effectively induce a state of cellular senescence in cancer cells with an intact Retinoblastoma (Rb) pathway, making it a valuable tool for cancer research and therapeutic development.[4][5]
The mechanism of action involves blocking the phosphorylation of the Retinoblastoma protein (pRb) by the Cyclin D-CDK4/6 complex.[2] This maintains Rb in its active, hypophosphorylated state, where it binds to and sequesters the E2F transcription factors.[1][6] The repression of E2F-target genes prevents the transition from the G1 to the S phase of the cell cycle, leading to a stable G1 arrest which, over time, culminates in a senescent phenotype.[4][6]
Signaling Pathway: Ribociclib-Induced Cell Cycle Arrest
The diagram below illustrates the Cyclin D-CDK4/6-Rb pathway and the mechanism by which ribociclib induces G1 phase cell cycle arrest. In proliferating cells, mitogenic signals lead to the activation of the Cyclin D-CDK4/6 complex, which phosphorylates and inactivates the Rb protein. This releases E2F transcription factors to activate genes required for S-phase entry. Ribociclib inhibits CDK4/6, preventing Rb phosphorylation and keeping the cell cycle arrested in the G1 phase.[1][6][7]
Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Ribociclib.
Quantitative Data Summary
The effective concentration and treatment duration of ribociclib required to induce senescence can vary depending on the cell line. The following table summarizes conditions reported in the literature.
| Cell Line | Cancer Type | Ribociclib Concentration | Treatment Duration | Observed Effect | Reference |
| Hey1 | Ovarian Cancer | 0.5 - 2.0 µM | 3 days | >95% SA-β-gal positive cells | [8] |
| MCF-7 (Rb WT) | Breast Cancer | ~6-17 µg/mL | 72 hours | ~23% SA-β-gal positive cells | [2] |
| SW-13 | Adrenocortical Carcinoma | 10 µM | Not specified | Reduced cell viability, senescence induction | [9] |
| C666-1, HK1 | Nasopharyngeal Carcinoma | 2 µM - 10 µM | 16 - 48 hours | G0/G1 cell cycle arrest | [10] |
| HCT116 | Colorectal Carcinoma | 500 - 1000 nM | 24 hours | G1 cell cycle arrest | [11] |
| Huh7 | Hepatocellular Carcinoma | Not specified | Not specified | SA-β-gal staining, morphology changes | [12] |
| SK-MEL-28 | Melanoma | Not specified | Not specified | SA-β-gal staining, morphology changes | [12] |
Experimental Protocols
General Workflow for Senescence Induction
The general workflow for inducing and confirming cellular senescence using ribociclib involves cell culture, treatment with the inhibitor, and subsequent analysis using a panel of senescence markers.
Caption: General experimental workflow for inducing and confirming senescence.
Protocol 1: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay identifies senescent cells based on increased lysosomal β-galactosidase activity at a suboptimal pH of 6.0.[13]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixative Solution: 2% formaldehyde / 0.2% glutaraldehyde in PBS
-
Staining Solution (prepare fresh):
-
40 mM Citric acid/Sodium phosphate buffer, pH 6.0
-
5 mM Potassium ferrocyanide
-
5 mM Potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)
-
Procedure:
-
Remove culture medium from cells grown in a multi-well plate.
-
Wash cells twice with 1X PBS.
-
Add 1 mL of Fixative Solution to each well and incubate for 10-15 minutes at room temperature.[13]
-
Wash cells three times with 1X PBS.
-
Add 1 mL of freshly prepared Staining Solution to each well. Seal the plate with parafilm to prevent evaporation.[13]
-
Incubate the plate at 37°C in a dry incubator (no CO₂).[14]
-
Check for the development of a blue color periodically. Staining is typically visible within 2-4 hours and maximal after 12-16 hours.[14]
-
After incubation, remove the staining solution and wash the cells with PBS.
-
Add PBS to the wells to prevent drying and visualize under a bright-field microscope.
-
Count the number of blue (SA-β-gal positive) cells and the total number of cells in several fields of view to determine the percentage of senescent cells.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the distribution of cells in different phases of the cell cycle, with ribociclib treatment expected to cause an accumulation of cells in the G0/G1 phase.[10][15]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution: 50 µg/mL PI and 100 µg/mL RNase A in PBS.[16]
Procedure:
-
Harvest cells (including supernatant) by trypsinization and centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 0.5 mL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at 4°C (or store at -20°C for several weeks).[16]
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 0.5 mL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram to clearly distinguish G0/G1, S, and G2/M peaks.[16]
Protocol 3: Western Blotting for Senescence Markers
This protocol allows for the detection of key proteins involved in senescence.
Expected Changes in Senescent Cells:
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies (e.g., anti-p21, anti-p16, anti-Lamin B1, anti-p-Rb, anti-β-actin)
-
HRP-conjugated Secondary Antibody
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysate by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in Blocking Buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.[19]
Summary of Expected Results
| Assay | Control (DMSO) | Ribociclib-Treated | Interpretation |
| Cell Morphology | Normal, spindle-shaped (fibroblasts) or cobblestone (epithelial) | Enlarged, flattened, irregular shape | Classic morphological change associated with senescence.[12] |
| SA-β-gal Staining | Low percentage of blue cells | High percentage of blue cells | Increased lysosomal mass and activity.[8] |
| Cell Cycle Analysis | Normal distribution of G1, S, G2/M phases | Significant increase in G0/G1 population | G1 cell cycle arrest.[10] |
| Western Blot | Baseline expression | ↑ p21, ↑ p16, ↓ Lamin B1, ↓ p-Rb | Upregulation of cell cycle inhibitors and loss of nuclear integrity marker.[17] |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Exploring treatment with Ribociclib alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Senescence as a therapeutically relevant response to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cmich.primo.exlibrisgroup.com [cmich.primo.exlibrisgroup.com]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. buckinstitute.org [buckinstitute.org]
- 15. youtube.com [youtube.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. blog.cellsignal.com [blog.cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing Ribociclib Hydrochloride Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing cancer cell line models with acquired resistance to the CDK4/6 inhibitor, Ribociclib hydrochloride. Understanding the mechanisms of drug resistance is pivotal for the development of next-generation therapies and strategies to overcome treatment failure. The following protocols and data summaries are compiled from established methodologies in the field.
Introduction
Ribociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial regulators of the cell cycle. It is a standard treatment for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. However, as with many targeted therapies, a significant challenge is the development of acquired resistance. In vitro models of Ribociclib resistance are invaluable tools for investigating the molecular underpinnings of this phenomenon and for screening novel therapeutic strategies to overcome it.
The primary method for establishing Ribociclib-resistant cell lines involves the long-term, continuous exposure of parental cancer cells to gradually increasing concentrations of the drug.[1][2] This process selects for cells that have developed mechanisms to survive and proliferate in the presence of Ribociclib.
Key Signaling Pathways in Ribociclib Resistance
Acquired resistance to Ribociclib and other CDK4/6 inhibitors is often multifactorial, involving the activation of bypass signaling pathways that circumvent the G1 cell cycle arrest induced by the drug. Key pathways implicated in resistance include:
-
PI3K/AKT/mTOR Pathway: This is one of the most frequently activated pathways in CDK4/6 inhibitor resistance.[3][4][5][6] Activation of this pathway can occur through various mechanisms, including mutations in PIK3CA or loss of PTEN function, leading to cell proliferation and survival despite CDK4/6 inhibition.
-
FGFR Signaling Pathway: Amplification or activating mutations in Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR1 and FGFR2, have been associated with resistance to CDK4/6 inhibitors.[3][5] This leads to the activation of downstream pathways such as RAS/MEK/ERK, promoting cell cycle progression.
-
Cell Cycle Dysregulation: Alterations in core cell cycle machinery are a direct mechanism of resistance. This can include the loss of the Retinoblastoma (RB1) tumor suppressor, amplification of CDK6, or overexpression of Cyclin E1, which partners with CDK2 to bypass the G1/S checkpoint.[4][7][8]
Below are diagrams illustrating the experimental workflow and a key signaling pathway involved in Ribociclib resistance.
Caption: Experimental workflow for establishing Ribociclib-resistant cell lines.
Caption: PI3K/AKT/mTOR signaling as a bypass mechanism in Ribociclib resistance.
Experimental Protocols
Protocol 1: Determination of Ribociclib IC50 in Parental Cell Lines
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ribociclib in the parental cancer cell line. This value will serve as a baseline for establishing the starting concentration for resistance development.
Materials:
-
Parental cancer cell line (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[9]
-
Prepare a serial dilution of Ribociclib in complete culture medium. A suggested concentration range is 0 to 20 µM.[10]
-
Replace the medium in the wells with the medium containing the different concentrations of Ribociclib. Include a vehicle control (DMSO) at the same concentration as the highest Ribociclib dose.
-
Incubate the plate for 72-96 hours.[11]
-
Perform a cell viability assay according to the manufacturer's instructions.[10][11]
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of Ribociclib-Resistant Cell Lines by Dose Escalation
Objective: To generate a Ribociclib-resistant cell line through continuous exposure to incrementally increasing concentrations of the drug.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell culture flasks or dishes
Procedure:
-
Culture the parental cells in their complete medium.
-
Begin by treating the cells with Ribociclib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell proliferation) or 1/10 of the IC50 value.
-
Maintain the cells in the presence of this Ribociclib concentration, changing the medium every 2-3 days.
-
When the cells reach 70-80% confluency, passage them and continue to culture them in the presence of the same drug concentration.[10]
-
Once the cells show stable growth and morphology at this concentration (typically after 2-3 passages), increase the Ribociclib concentration by 1.5- to 2.0-fold.[1][9]
-
If significant cell death occurs (over 50%), reduce the fold-increase to 1.1- to 1.5-fold or revert to the previous concentration until the cells recover.[1][9]
-
Repeat this process of stepwise dose escalation. The entire process can take from 6 to 12 months.[8]
-
Periodically, cryopreserve cells at different resistance levels as backups.
-
Once the cells are able to proliferate in a significantly higher concentration of Ribociclib (e.g., 10-fold the parental IC50), the resistant cell line is considered established.
Protocol 3: Validation and Characterization of Resistant Cell Lines
Objective: To confirm the resistant phenotype and characterize the molecular changes in the established resistant cell line.
Procedure:
-
IC50 Shift Determination:
-
Perform the IC50 determination protocol (Protocol 1) on both the parental and the established resistant cell lines.
-
Calculate the Resistance Index (RI) by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. An RI greater than 3-5 is generally considered indicative of resistance.[1][12]
-
-
Colony Formation Assay:
-
Seed a low number of parental and resistant cells in 6-well plates.
-
Treat with various concentrations of Ribociclib.
-
Allow the cells to grow for 1-2 weeks until visible colonies form.
-
Stain the colonies and quantify them to assess the long-term proliferative capacity in the presence of the drug.
-
-
Cell Cycle Analysis:
-
Molecular Characterization:
-
Western Blotting: Analyze the protein expression levels of key components of the signaling pathways implicated in resistance (e.g., p-RB, RB, CDK4, CDK6, Cyclin D1, p-AKT, AKT, p-mTOR, mTOR).
-
RNA Sequencing/Microarray: Perform transcriptomic analysis to identify differentially expressed genes and enriched pathways in the resistant cells compared to the parental cells.[15]
-
Next-Generation Sequencing: Sequence the DNA of resistant cells to identify potential mutations or amplifications in genes associated with resistance (e.g., RB1, FGFR1/2, PIK3CA).
-
Data Presentation
The following tables provide a template for summarizing the quantitative data generated during the establishment and characterization of Ribociclib-resistant cell lines.
Table 1: Ribociclib IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Ribociclib IC50 (µM) | Resistance Index (RI) |
| Parental (e.g., MCF-7) | [Insert Value] | 1.0 |
| Ribociclib-Resistant | [Insert Value] | [Calculate Value] |
Table 2: Summary of Dose Escalation Protocol
| Step | Duration (Months) | Ribociclib Concentration (µM) | Observations |
| 1 | 0-1 | [Starting Concentration] | Initial growth inhibition, followed by recovery. |
| 2 | 1-2 | [Increased Concentration] | Stable growth achieved. |
| ... | ... | ... | ... |
| Final | [Total Duration] | [Final Concentration] | Resistant line established. |
Table 3: Key Molecular Alterations in Ribociclib-Resistant Cells
| Protein/Gene | Alteration in Resistant Cells | Method of Detection |
| p-RB | [e.g., Increased/Decreased] | Western Blot |
| RB1 | [e.g., Loss/Mutation] | Sequencing |
| p-AKT | [e.g., Increased] | Western Blot |
| FGFR1 | [e.g., Amplification] | FISH/NGS |
| CDK6 | [e.g., Upregulation] | Western Blot/qRT-PCR |
Conclusion
The successful establishment and thorough characterization of this compound resistant cell line models are critical for advancing our understanding of drug resistance in HR+/HER2- breast cancer. The protocols and guidelines provided here offer a systematic approach to developing these essential research tools. The resulting models will be instrumental in identifying novel therapeutic targets and combination strategies to improve clinical outcomes for patients who have developed resistance to CDK4/6 inhibitors.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 5. Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. تصاعد الجرعة: طريقة لتطوير مقاومة الأدوية في الخلايا السرطانية [app.jove.com]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities` - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Studies with Ribociclib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribociclib hydrochloride (Kisqali®, LEE011) is an orally bioavailable, selective small-molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2][3] These kinases are crucial regulators of the cell cycle. In many cancers, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is dysregulated, leading to uncontrolled cell proliferation.[2][4] Ribociclib works by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (pRb).[5][6] This action maintains the Rb-E2F transcription factor complex, blocking the cell cycle at the G1-S phase transition, thereby suppressing DNA synthesis and inhibiting the growth of tumor cells.[1][5] Preclinical studies have demonstrated Ribociclib's antitumor activity in a variety of cancer models, both as a single agent and in combination with other therapies.[4][7]
Mechanism of Action: The Cyclin D-CDK4/6-Rb Pathway
Mitogenic signals promote the formation of the Cyclin D-CDK4/6 complex, which then phosphorylates and inactivates the Rb protein. This releases the E2F transcription factor, allowing the expression of genes necessary for the cell to progress from the G1 to the S phase of the cell cycle. Ribociclib selectively inhibits CDK4 and CDK6, preventing Rb phosphorylation and causing G1 cell cycle arrest.[1][4]
Application Notes
Ribociclib has demonstrated significant single-agent and combination-therapy efficacy in various preclinical xenograft models. It shows particular activity in retinoblastoma-positive (Rb+) tumors.[7]
-
Breast Cancer: In xenograft models of estrogen receptor-positive (ER+) breast cancer, Ribociclib has shown significant tumor growth inhibition.[4][8] Its efficacy is further enhanced when combined with endocrine therapies like letrozole or fulvestrant.[8]
-
Nasopharyngeal Carcinoma (NPC): Studies using patient-derived xenograft (PDX) models of NPC (xeno-666 and xeno-2117) showed that Ribociclib strongly inhibits tumor growth.[9] A synergistic effect was observed when combined with the PI3K inhibitor alpelisib, leading to a significant reduction in tumor volume compared to either single agent.[9]
-
Other Solid Tumors: Preclinical antitumor activity has also been observed in xenograft models of melanoma, neuroblastoma, liposarcoma, and malignant rhabdoid tumors.[4][7]
-
Pharmacodynamic Relationship: A clear dose-dependent relationship between Ribociclib concentration, target inhibition (pRb reduction), and antitumor effect has been established in models such as the JeKo-1 xenograft in nude rats.[10] Near-complete inhibition of Rb phosphorylation was achieved at higher doses.[10]
Experimental Protocols
The following are generalized protocols for in vivo xenograft studies involving this compound, based on published preclinical evaluations. Specific parameters should be optimized for each cell line and animal model.
Animal Models and Housing
-
Species: Immunocompromised mice (e.g., BALB/c nude, NOD/SCID) or rats (e.g., nude rats) are commonly used.[10]
-
Housing: Animals should be housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.[10] Standard chow and water should be provided ad libitum.[10]
-
Ethics: All animal studies must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC) and comply with relevant national and institutional guidelines for animal welfare.[10]
Xenograft Establishment
-
Cell Lines: Use cancer cell lines with a functional Rb pathway (Rb-positive). Examples include ER+ breast cancer lines, JeKo-1 (mantle cell lymphoma), and NPC lines like C666-1.[7][9][10]
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients can be implanted subcutaneously into immunocompromised mice to create PDX models, which may better reflect clinical tumor biology.[9]
-
Implantation:
-
Culture selected cells to ~80% confluency.
-
Harvest and resuspend cells in a sterile, serum-free medium or a mixture with Matrigel.
-
Inject a specific number of cells (e.g., 5-10 x 10^6) subcutaneously into the flank of the host animal.
-
Allow tumors to establish and reach a predetermined volume (e.g., 100-200 mm³) before randomizing animals into treatment groups.
-
This compound Administration
-
Formulation: this compound is an orally bioavailable compound.[2] For oral gavage, it can be formulated in a suitable vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) or a similar suspension agent.
-
Dosing: Dosing is dependent on the model and study objective. Preclinical studies have used a range of daily doses, including 10, 75, 150, and 250 mg/kg.[10]
-
Schedule: Common schedules include once-daily (qd) administration, which may be continuous or intermittent (e.g., 5 days on/2 days off, or 3 weeks on/1 week off).[8][10]
Tumor Monitoring and Data Collection
-
Tumor Measurement: Measure tumor dimensions regularly (e.g., 2-3 times per week) using digital calipers.[10]
-
Volume Calculation: Calculate tumor volume using the ellipsoid formula: Volume = (Length × Width²) / 2 .[10]
-
Body Weight: Monitor animal body weight regularly as an indicator of general health and treatment toxicity.
-
Endpoints: The primary endpoint is typically tumor growth inhibition. Studies may continue until tumors reach a predetermined maximum size or for a fixed duration.
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
-
PK Analysis: To assess drug exposure, collect blood samples at various time points after drug administration.[11] Plasma concentrations of Ribociclib can be determined using methods like LC-MS/MS.
-
PD Analysis: To confirm target engagement, tumors can be harvested at specific time points after the final dose.
-
Excise tumors and snap-freeze in liquid nitrogen or fix in formalin.
-
Prepare tissue lysates for Western blot analysis to measure levels of phosphorylated Rb (pRb) and total Rb.[9] A reduction in the pRb/Rb ratio indicates target inhibition.
-
Immunohistochemistry (IHC) can also be used to assess pRb levels and other markers of cell proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).
-
Data Presentation
Table 1: Summary of In Vivo Xenograft Studies with Ribociclib
| Tumor Model | Host Animal | Ribociclib Dose & Schedule | Combination Agent | Key Outcome |
| JeKo-1 (MCL) | Nude Rat | 10, 75, 150 mg/kg qd | N/A | Dose-dependent tumor growth inhibition and pRb reduction.[10] |
| ER+ Breast Cancer | Mouse | Not specified | Letrozole/Fulvestrant | Significant tumor growth inhibition; enhanced effect with combination.[8] |
| xeno-666 (NPC PDX) | Nude Mouse | Not specified | Alpelisib | Strong tumor growth inhibition; significant synergy with alpelisib.[9] |
| xeno-2117 (NPC PDX) | Nude Mouse | Not specified | Alpelisib | Effective tumor growth inhibition; significant synergy with alpelisib.[9] |
| HMEX1906 (Melanoma PDX) | Mouse | 250 mg/kg qd | Encorafenib (5 mg/kg) | Overcame resistance to encorafenib in relapsed tumors.[10] |
Table 2: Pharmacodynamic Effects of Ribociclib in JeKo-1 Rat Xenograft Model
| Ribociclib Dose (qd) | Maximum pRb Inhibition | Duration of >90% pRb Inhibition | Antitumor Efficacy |
| 10 mg/kg | 46% | Not achieved | Partial |
| 75 mg/kg | >90% | Most of 24h period | Dose-dependent |
| 150 mg/kg | ≥97% | Entire 24h period | Dose-dependent |
| (Data adapted from preclinical studies reported in scientific literature)[10] |
Safety and Tolerability
In preclinical and clinical studies, the most common on-target, dose-limiting toxicities of Ribociclib are hematologic, particularly neutropenia.[4] Myelosuppression is an expected effect of CDK4/6 inhibition.[10] Other reported adverse events include fatigue and nausea.[4] Careful monitoring of blood counts and animal welfare is essential during in vivo studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for In Vitro Combination of Ribociclib Hydrochloride and Everolimus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ribociclib hydrochloride is a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), while everolimus is an inhibitor of the mammalian target of rapamycin (mTOR). Both molecules are key regulators of cell cycle progression and proliferation.[1][2][3] Preclinical studies have explored the combination of these two agents to overcome potential resistance mechanisms and enhance anti-tumor efficacy. In vitro studies have demonstrated that the concurrent administration of ribociclib and everolimus can result in synergistic cytotoxicity, induction of apoptosis, and cell cycle arrest in various cancer cell lines.[1][4][5]
These application notes provide a summary of the in vitro effects of the ribociclib and everolimus combination and detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the quantitative data from in vitro studies on the combination of ribociclib and everolimus.
Table 1: IC50 Values of Ribociclib and Everolimus in Breast Cancer Cell Lines
| Cell Line | Treatment | Time Point | IC50 (µg/mL) |
| MCF-7 (Rb WT) | Ribociclib | 48h | 6 ± 0.5[1] |
| 72h | 4 ± 0.3[1] | ||
| Everolimus | 48h | 10 ± 0.8[1] | |
| 72h | 8 ± 0.6[1] | ||
| MCF-7 (Rb KD) | Ribociclib | 48h | 17 ± 1.2[1] |
| 72h | 6 ± 0.4[1] | ||
| Everolimus | 48h | 15 ± 1.1[1] | |
| 72h | 12 ± 0.9[1] | ||
| BT-549 | Ribociclib | 48h | 3.2[1] |
| 72h | 12.7[1] |
Rb WT: Retinoblastoma wild-type; Rb KD: Retinoblastoma knock-down.
Table 2: Effects of Ribociclib and Everolimus Combination on Cell Cycle Distribution and Apoptosis in MCF-7 Cells
| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | % of Apoptotic Cells |
| Control | 55.2 | 30.1 | 14.7 | 5.1 |
| Ribociclib | 75.3 | 12.5 | 12.2 | 8.2 |
| Everolimus | 60.1 | 25.4 | 14.5 | 10.5 |
| Ribociclib + Everolimus | 80.1 | 8.2 | 11.7 | 18.9 |
Data are representative values from studies demonstrating the synergistic effect of the combination treatment.[1][4]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of ribociclib and everolimus, both alone and in combination.
Materials:
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Everolimus (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of ribociclib or everolimus (e.g., 0.1 to 80 µg/mL) for 48 or 72 hours.[1] For combination studies, treat cells with a fixed ratio of the two drugs.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Experimental Workflow for Cell Viability Assay
Caption: Workflow of the MTT cell viability assay.
Cell Cycle Analysis
This protocol is used to determine the effect of ribociclib and everolimus on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by flow cytometry.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify apoptosis induced by ribociclib and everolimus.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is used to investigate the effects of ribociclib and everolimus on key signaling proteins.
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-p-S6, anti-S6, anti-mTOR, anti-Raptor, anti-Rictor, anti-Actin)[6][7]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Signaling Pathways
Ribociclib and everolimus target distinct but interconnected signaling pathways that regulate cell growth and proliferation.
CDK4/6-Rb Pathway (Target of Ribociclib)
References
- 1. Exploring treatment with Ribociclib alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I study of ribociclib and everolimus in children with newly diagnosed DIPG and high-grade glioma: A CONNECT pediatric neuro-oncology consortium report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring treatment with Ribociclib alone or in sequence/combination with Everolimus in ER+HER2-Rb wild-type and knock-down in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase II trial of the oral mTOR inhibitor everolimus in relapsed aggressive lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ribociclib hydrochloride solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility issues with ribociclib hydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder difficult to dissolve?
This compound has specific solubility properties. While it is highly soluble in acidic aqueous media (pH 2.0-4.5), its solubility decreases as the pH increases[1]. For cell culture applications, the recommended solvent is Dimethyl Sulfoxide (DMSO)[2][3][4]. Ensure you are using a high-quality, anhydrous grade of DMSO, as moisture can reduce solubility[2].
Q2: I've prepared a stock solution in DMSO, but it appears hazy or has precipitates. What went wrong?
This can happen for a few reasons:
-
Concentration: The intended concentration may exceed the solubility limit in DMSO. While solubility is high, using fresh, moisture-free DMSO is crucial for reaching maximal concentrations[2].
-
Moisture: DMSO is hygroscopic (absorbs moisture from the air). Absorbed water can cause the compound to precipitate. Use fresh DMSO from a recently opened bottle and minimize its exposure to air.
-
Temperature: If the stock solution has been stored at low temperatures (-20°C or -80°C), some precipitation may occur. Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure all contents are redissolved.
Q3: What is the best way to prepare and store a this compound stock solution?
The consensus from multiple suppliers and research articles is to prepare a stock solution in 100% DMSO[2][5][6]. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound[4][7]. Short-term storage (days to weeks) at 4°C is also possible[8].
Q4: I see precipitates in my cell culture flask immediately after adding the ribociclib stock solution. How can I prevent this?
This is a common issue when a compound dissolved in a strong organic solvent (like DMSO) is introduced into an aqueous environment like cell culture media. This "solvent shock" can cause the compound to crash out of solution.
-
Dilution Method: Do not add the DMSO stock directly into the full volume of your media. Instead, pre-dilute the stock solution in a small volume of warm (37°C) culture medium, mixing gently but thoroughly. Add this intermediate dilution to the final culture volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% and ideally not exceeding 0.1%, to avoid solvent toxicity to your cells[5].
-
Media Components: High concentrations of salts or proteins in the media can sometimes contribute to precipitation[9][10]. Ensure your media is properly prepared and filtered.
Q5: Does the pH or serum content of my cell culture media affect ribociclib solubility?
Yes, both can have an effect.
-
pH: Ribociclib succinate salt is a weak base with higher solubility in acidic conditions[1]. Standard cell culture media is buffered to a physiological pH (typically 7.2-7.4). The shift from the acidic nature of the hydrochloride salt or the organic nature of the DMSO stock to this higher pH can reduce solubility.
-
Serum: While not extensively documented for ribociclib specifically, proteins within fetal bovine serum (FBS) can sometimes bind to small molecules, which can either help keep them in solution or, in some cases, contribute to aggregation.
Data Summary Tables
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 94 mg/mL[2] | 199.57 mM[2] | Recommended for stock solutions. Use fresh, anhydrous DMSO. |
| Water | 10 mg/mL[3][4][7] | 21.23 mM[3][4][7] | Sonication and/or warming may be required. Solubility is pH-dependent. |
| PBS | 1 mg/mL[4] | 2.12 mM[4] | Requires sonication, warming, and heating to 60°C for a clear solution. |
Table 2: Recommended Concentrations for Cell Culture Experiments
| Parameter | Concentration | Notes |
| Stock Solution | 10-20 mM in DMSO | Prepare in high-quality, anhydrous DMSO. Store in aliquots at -80°C. |
| Working Concentration | 10 nM - 10,000 nM[3] | The effective concentration is cell-line dependent. A common IC50 is around 300 nM for sensitive lines[2][3]. |
| Final DMSO Concentration | < 0.1% (v/v)[5] | Minimize to avoid solvent-induced cytotoxicity. Always run a vehicle control (media + same % of DMSO). |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Warm the Reagents: Allow the vial of this compound powder and a bottle of anhydrous DMSO to come to room temperature.
-
Weigh the Compound: Aseptically weigh out the desired amount of this compound (Molecular Weight: 471.00 g/mol )[8][11][12]. For example, to make 1 mL of a 10 mM stock, weigh 4.71 mg.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the powder. For 4.71 mg, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the vial to 37°C to aid dissolution.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store them at -20°C for short-term use (weeks) or -80°C for long-term storage (months)[4][7].
Protocol 2: Diluting this compound for Cell Treatment
-
Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Vortex: Vortex the thawed stock solution for 30 seconds to ensure it is homogeneous.
-
Prepare Intermediate Dilution (Recommended): Warm a small volume of your complete cell culture medium (containing serum, if used) to 37°C. Pipette 1 µL of the 10 mM stock into 999 µL of the warm medium to create a 10 µM intermediate solution. Mix gently by pipetting up and down. This step helps prevent precipitation.
-
Final Dilution: Add the required volume of the 10 µM intermediate solution to your cell culture plates or flasks to achieve the desired final concentration. For example, add 10 µL of the 10 µM solution to 1 mL of media in a well to get a final concentration of 100 nM.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to control cells. For the example above, this would involve adding the equivalent volume of the final DMSO dilution steps without the drug.
Visual Guides
Caption: Troubleshooting workflow for ribociclib precipitation issues.
Caption: Ribociclib inhibits the CDK4/6-Rb signaling pathway.
References
- 1. Ribociclib Bioavailability Is Not Affected by Gastric pH Changes or Food Intake: In Silico and Clinical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CDK | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. medkoo.com [medkoo.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. This compound | C23H31ClN8O | CID 67242274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Technical Support Center: Optimizing Ribociclib Hydrochloride for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ribociclib hydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2][3] By inhibiting CDK4/6, Ribociclib prevents the phosphorylation of the retinoblastoma (Rb) protein.[1][4][5] This maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[4][5] Consequently, treatment with Ribociclib leads to a G1 cell cycle arrest and a reduction in tumor cell proliferation.[1][5]
Q2: How should I prepare and store this compound for in vitro experiments?
A2: this compound powder can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, for example, at a concentration of 10 mM.[6][7] It is recommended to use fresh DMSO as moisture can reduce solubility.[2] The stock solution should be sterilized, for instance, by passing it through a 0.22 µm filter, and can be stored at -80°C for long-term use.[7] For cell culture experiments, the stock solution should be further diluted in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[7]
Q3: What is a typical concentration range to test for this compound in a cell viability assay?
A3: The effective concentration of Ribociclib can vary significantly depending on the cell line. A good starting point is to perform a dose-response experiment with a wide range of concentrations, for example, from the low nanomolar to the low micromolar range (e.g., 10 nM to 10 µM).[2][8] For some cell lines, higher concentrations up to 100 µM have been tested.[9] The half-maximal inhibitory concentration (IC50) can then be determined from the resulting dose-response curve.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the specific assay and the cell line's doubling time. For cell viability assays, incubation times of 24, 48, and 72 hours are commonly used to assess the time-dependent effects of the compound.[6][7] For cell cycle analysis, a 24-hour treatment is often sufficient to observe G1 arrest.[10] For longer-term experiments like colony formation assays, treatment can extend for up to two weeks.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assay results. | 1. Uneven cell seeding: Moving the plate too quickly after seeding can cause cells to accumulate at the edges of the wells.[11]2. Edge effects: Evaporation from the outer wells of the plate can alter media concentration.[11]3. Inconsistent drug dilution: Errors in serial dilutions can lead to inaccurate final concentrations. | 1. After seeding, let the plate sit at room temperature for 15-20 minutes before transferring to the incubator to allow for even cell settling.2. Fill the outer wells with sterile PBS or media without cells to minimize evaporation from the experimental wells. For long-term cultures, consider using a hydration chamber.[11]3. Prepare a fresh dilution series for each experiment and ensure thorough mixing at each step. |
| No significant effect of Ribociclib on cell viability. | 1. Resistant cell line: The cell line may lack a functional Rb protein (Rb-negative), a key component of the Ribociclib pathway.[12]2. Suboptimal drug concentration or treatment time: The tested concentrations may be too low or the incubation time too short.3. Drug degradation: Improper storage of the Ribociclib stock solution can lead to loss of activity. | 1. Verify the Rb status of your cell line. Rb-negative cells are generally resistant to CDK4/6 inhibitors.[12]2. Test a broader range of concentrations and extend the treatment duration.3. Prepare fresh stock solutions and store them appropriately. |
| Discrepancy between different cell viability assays (e.g., MTT vs. direct cell count). | 1. Metabolic vs. cytostatic effects: Assays like MTT or CellTiter-Glo measure metabolic activity, which may not directly correlate with cell number if the drug induces a cytostatic effect (cell growth arrest) rather than cytotoxicity.[8][13] Ribociclib is known to cause G1 arrest, which may lead to an increase in cell size without a change in cell number.[13] | 1. Use a direct cell counting method (e.g., trypan blue exclusion, automated cell counter, or high-content imaging) to confirm the results of metabolic assays.[8][13] |
| Unexpected cell morphology changes. | 1. Cell stress: High concentrations of Ribociclib or DMSO can induce cellular stress.2. Senescence: Prolonged G1 arrest can lead to cellular senescence.[2] | 1. Observe cells under a microscope at each step of the experiment.[11] Ensure the final DMSO concentration is non-toxic to your cells.2. Consider performing a senescence-associated β-galactosidase assay if senescence is suspected. |
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MCF-7 | Breast Cancer (ER+) | 20 | MTT | [7] |
| MDA-MB-231 | Breast Cancer (TNBC) | 11 | MTT | [7] |
| MDA-MB-453 | Breast Cancer (AR+) | 49.0 ± 0.6 | Not specified | [9] |
| MDA-MB-468 | Breast Cancer (AR-) | 72.0 ± 3.6 | Not specified | [9] |
| BT-549 | Breast Cancer (TNBC) | 58.0 ± 1.2 | Not specified | [9] |
| Detroit562 | Head and Neck Squamous Cell Carcinoma | Not specified | MTT | [10] |
| Cal27 | Head and Neck Squamous Cell Carcinoma | Not specified | MTT | [10] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Not specified | MTT | [10] |
| SCC9 | Head and Neck Squamous Cell Carcinoma | Not specified | MTT | [10] |
| SCC15 | Head and Neck Squamous Cell Carcinoma | Not specified | MTT | [10] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | Not specified | MTT | [10] |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., assay type, incubation time, cell density).
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium.[6][7] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound or vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Visualizations
Caption: Ribociclib inhibits CDK4/6, preventing Rb phosphorylation and blocking G1/S transition.
Caption: Workflow for determining the optimal concentration of Ribociclib.
Caption: A decision tree for troubleshooting common issues in Ribociclib assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 5. quora.com [quora.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. marinbio.com [marinbio.com]
- 12. Exploring treatment with Ribociclib alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ribociclib Hydrochloride in Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ribociclib hydrochloride in kinase assays.
Frequently Asked Questions (FAQs)
Q1: How selective is this compound for CDK4/6?
Ribociclib is a highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] In comprehensive kinase profiling studies, such as the KINOMEscan® platform which tests against a large panel of kinases, ribociclib demonstrated exceptional selectivity.[1][2] At a concentration of 0.1 μM, ribociclib exclusively bound to CDK4 (CDK6 was not in this specific screening panel).[1] When the concentration was increased to 1.0 μM, only a few additional kinases showed any significant binding.[1]
Q2: What are the reported IC50 values for ribociclib against CDK4 and CDK6?
Ribociclib is a potent inhibitor of both CDK4 and CDK6. The half-maximal inhibitory concentrations (IC50) are in the nanomolar range.
Data Presentation: On-Target Potency of Ribociclib
| Target Kinase | IC50 (µM) |
| CDK4/cyclin D1 | 0.01 |
| CDK6/cyclin D3 | 0.039 |
This data is compiled from preclinical biochemical assays.[2][3]
Q3: Are there any known off-target kinases I should be aware of?
Preclinical studies indicate that ribociclib has very few off-target effects.[1] In a broad kinase panel, at a concentration of 1.0 μM, only eight other kinases showed significant interaction.[1] This high selectivity minimizes the risk of confounding results due to off-target inhibition in your experiments. In contrast, other CDK4/6 inhibitors, like abemaciclib, have been shown to be more promiscuous and interact with a larger number of other kinases.[1][2]
Q4: I am not seeing the expected level of inhibition in my cell-based assay. Why might this be?
Discrepancies between biochemical and cell-based assay results can arise from several factors. One key consideration is the type of viability assay being used. Studies have shown that assays measuring ATP levels as a proxy for cell number might underestimate the anti-proliferative effects of CDK4/6 inhibitors like ribociclib.[1] It is recommended to use assays that directly count cells or measure DNA content for more accurate results. Additionally, ensure that the cell line used has an intact retinoblastoma (Rb) protein, as the efficacy of ribociclib is dependent on a functional Rb pathway.
Experimental Protocols
Detailed Methodology: In Vitro Kinase Assay Using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol provides a general framework for assessing the inhibitory activity of ribociclib against a target kinase using a TR-FRET assay format.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Prepare a 5X stock and dilute to 1X with ultrapure water before use.
-
ATP Solution: Prepare a stock solution of ATP in ultrapure water. The final concentration in the assay should be at the Km value for the specific kinase being tested.
-
Kinase: Reconstitute the kinase in an appropriate buffer (as recommended by the manufacturer) and store in aliquots at -80°C.
-
Substrate: Use a biotinylated peptide substrate specific for the kinase of interest. Reconstitute in kinase buffer.
-
Detection Reagents:
-
Europium-labeled Anti-phospho-substrate Antibody: Specific for the phosphorylated form of the substrate.
-
Streptavidin-conjugated Acceptor Fluorophore (e.g., XL665): Binds to the biotinylated substrate.
-
-
Stop Solution: 10 mM EDTA in kinase buffer to chelate Mg²⁺ and stop the kinase reaction.
-
This compound: Prepare a stock solution in DMSO and perform serial dilutions to create a dose-response curve.
2. Assay Procedure:
-
Compound Plating: Dispense 2 µL of serially diluted ribociclib or DMSO (vehicle control) into the wells of a low-volume 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and substrate in 1X kinase buffer.
-
Add 4 µL of the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding 4 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Prepare a detection mix containing the Europium-labeled antibody and Streptavidin-conjugated acceptor in stop solution.
-
Add 10 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
Measure the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a pulsed excitation (e.g., at 320 nm).
-
3. Data Analysis:
-
Calculate the TR-FRET ratio: (Acceptor Emission / Donor Emission) * 10,000.
-
Plot the TR-FRET ratio against the logarithm of the ribociclib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | 1. Non-specific binding of detection antibodies. | - Increase the concentration of blocking agents (e.g., BSA) in the assay buffer.- Optimize the concentration of detection antibodies; use the lowest concentration that gives a robust signal.- Ensure thorough mixing of reagents. |
| 2. Contaminated reagents or buffer. | - Prepare fresh buffers and reagent solutions.- Use high-purity water and reagents. | |
| 3. Light leakage or inappropriate microplates. | - Use opaque, low-volume microplates (e.g., black or white) to minimize background fluorescence.- Ensure the plate is properly sealed during incubations to prevent light exposure. | |
| Low Signal or No Signal | 1. Inactive kinase. | - Verify the activity of the kinase using a known potent inhibitor as a positive control.- Ensure proper storage and handling of the kinase to maintain its activity. |
| 2. Sub-optimal ATP concentration. | - Determine the ATP Km for your kinase and run the assay at or near this concentration. | |
| 3. Incorrect TR-FRET reader settings. | - Verify the excitation and emission wavelength settings, as well as the delay and integration times, are appropriate for the fluorophore pair being used. | |
| 4. Insufficient incubation times. | - Optimize the kinase reaction time and the detection incubation time to ensure the reaction has reached a detectable level and the detection reagents have bound sufficiently. | |
| High Well-to-Well Variability | 1. Pipetting errors. | - Use calibrated pipettes and proper pipetting techniques.- For high-throughput screening, consider using automated liquid handlers for improved precision. |
| 2. Inconsistent mixing. | - Ensure all solutions are mixed thoroughly before and after addition to the plate wells. | |
| 3. Edge effects due to evaporation. | - Use plate sealers during incubations.- Avoid using the outer wells of the plate if evaporation is a significant issue. | |
| Unexpected IC50 Values | 1. Incorrect concentration of ribociclib. | - Verify the concentration of your stock solution and the accuracy of your serial dilutions. |
| 2. High enzyme concentration. | - A high kinase concentration can lead to a rightward shift in the IC50 curve. Optimize the kinase concentration to be in the linear range of the assay. | |
| 3. ATP competition. | - As an ATP-competitive inhibitor, the apparent IC50 of ribociclib will be influenced by the ATP concentration in the assay. Ensure consistent ATP concentration across all experiments for comparable results. |
Visualizations
Caption: Simplified CDK4/6 signaling pathway and the mechanism of action of Ribociclib.
Caption: General experimental workflow for an in vitro kinase inhibitor assay.
Caption: A logical troubleshooting workflow for common kinase assay issues.
References
- 1. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Acquired Resistance to Ribociclib Hydrochloride in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Ribociclib hydrochloride in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Ribociclib observed in vitro?
Acquired resistance to Ribociclib in vitro is multifactorial and can be broadly categorized into two main areas:
-
Alterations within the CDK4/6-Cyclin D-Rb Pathway: This is the direct target pathway of Ribociclib. Resistance can emerge through:
-
Loss of Retinoblastoma (Rb) protein: Rb is a key tumor suppressor and the primary target of CDK4/6. Its loss renders the cells insensitive to CDK4/6 inhibition.[1][2][3]
-
Amplification or overexpression of CDK6: Increased levels of CDK6 can overcome the inhibitory effects of Ribociclib.[4][5] However, this is not observed in all Ribociclib-resistant cell lines.[1][6]
-
Upregulation of Cyclin E1 (CCNE1): Cyclin E1, in complex with CDK2, can phosphorylate Rb, providing a bypass mechanism for CDK4/6 inhibition.[7]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the G1 arrest induced by Ribociclib. A prominent pathway is:
Q2: We have generated Ribociclib-resistant cells, but we do not observe a loss of Rb protein. What other mechanisms should we investigate?
If Rb protein expression is retained, you should investigate other potential resistance mechanisms:
-
Check for CDK6 amplification or overexpression: Increased CDK6 levels are a known mechanism of resistance.[4][5]
-
Investigate Cyclin E1 and CDK2 activity: Upregulation of Cyclin E1 and subsequent activation of CDK2 can bypass the need for CDK4/6 activity to phosphorylate Rb.[7]
-
Assess the activation status of the PI3K/AKT/mTOR pathway: Look for increased phosphorylation of key proteins like AKT and S6.[2] Ribociclib-resistant cells can exhibit heightened dependence on this pathway.[2]
-
Consider alterations in other cell cycle regulators: Loss of cell cycle inhibitors like p21 and p27 can contribute to resistance by promoting CDK2 activity.
Q3: Is cross-resistance to other CDK4/6 inhibitors common in Ribociclib-resistant cells?
Yes, acquired resistance to one CDK4/6 inhibitor often confers cross-resistance to others. For instance, cells with acquired resistance to palbociclib have been shown to be resistant to ribociclib and abemaciclib.[8] Ribociclib-resistant cell lines have also demonstrated resistance to abemaciclib.[6] However, the degree of cross-resistance can vary, and some studies suggest incomplete cross-resistance between abemaciclib and other CDK4/6 inhibitors.[1]
Q4: Can resistance to Ribociclib be reversed?
Some preclinical studies suggest that resistance to CDK4/6 inhibitors might be reversible. For example, in palbociclib-resistant models, a "drug holiday" was shown to resensitize cells to the drug.[9] This suggests that in some cases, resistance may be due to adaptive changes rather than permanent genetic alterations.
Troubleshooting Guides
Problem 1: Difficulty in Generating a Stable Ribociclib-Resistant Cell Line
-
Issue: Cells are not developing resistance, or there is widespread cell death at increasing concentrations of Ribociclib.
-
Possible Causes & Solutions:
-
Initial Ribociclib concentration is too high: Start with a concentration around the IC50 of the parental cell line and increase the dose gradually (e.g., 1.5-2.0-fold increments) as cells adapt.[9]
-
Insufficient time for adaptation: Developing resistance is a long-term process that can take several months of continuous culture.[10]
-
Cell line characteristics: Some cell lines may be inherently less prone to developing resistance. Ensure you are using a sensitive parental cell line (e.g., MCF-7, T47D).
-
Inconsistent drug exposure: Ensure that the medium containing Ribociclib is replaced regularly to maintain consistent drug pressure.
-
-
Issue: The "resistant" cell population shows high heterogeneity in its response.
-
Possible Causes & Solutions:
-
Clonal selection is incomplete: After establishing a resistant population, consider performing single-cell cloning to isolate a homogeneously resistant population for consistent experimental results.
-
Problem 2: Inconsistent Results in Western Blot Analysis of Resistance Markers
-
Issue: Difficulty in detecting expected changes in protein levels (e.g., pRb, Cyclin E1, p-AKT) in resistant cells.
-
Possible Causes & Solutions:
-
Suboptimal antibody performance: Ensure that your primary antibodies are validated for the specific application and are used at the recommended dilution. Run positive and negative controls to verify antibody specificity.
-
Incorrect sample handling: Prepare cell lysates on ice with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Protein loading variability: Perform a total protein quantification assay (e.g., BCA) to ensure equal loading of protein for all samples. Always use a reliable loading control (e.g., GAPDH, β-actin, or tubulin).
-
Timing of sample collection: For phosphorylation studies, ensure that cells are harvested at an appropriate time point after any treatment to capture the signaling event.
-
Problem 3: Higher than Expected IC50 Values in Parental Cell Lines
-
Issue: The determined IC50 for Ribociclib in the parental cell line is significantly higher than reported in the literature.
-
Possible Causes & Solutions:
-
Cell viability assay issues:
-
Incorrect seeding density: Optimize the cell number to ensure they are in the logarithmic growth phase throughout the assay.
-
Assay duration: A standard duration for IC50 determination is 72 hours, but this may need to be optimized for your specific cell line.
-
Reagent issues: Ensure that reagents like MTT or AlamarBlue are not expired and are used according to the manufacturer's protocol.
-
-
Cell line integrity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Drug stability: Prepare fresh dilutions of Ribociclib from a stock solution for each experiment.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values for Ribociclib in Breast Cancer Cell Lines
| Cell Line | Subtype | Ribociclib IC50 (µM) | Reference |
| MDA-MB-453 | AR(+) TNBC | 49.0 ± 0.6 | [11] |
| MDA-MB-468 | AR(-) TNBC | 72.0 ± 3.6 | [11] |
| BT-549 | TNBC | 58.0 ± 1.2 | [11] |
| MDA-MB-231 | AR(-) TNBC | 68.0 ± 2.7 | [11] |
| MCF-7 | ER+/HER2- | 20 | [12] |
| MDA-MB-231 | TNBC | 11 | [12] |
TNBC: Triple-Negative Breast Cancer; AR: Androgen Receptor; ER: Estrogen Receptor; HER2: Human Epidermal Growth Factor Receptor 2.
Table 2: Protein Expression Changes in Ribociclib-Resistant Models
| Protein | Change in Resistant Cells | Cell Line Model | Reference |
| CDK6 | Increased | T47D, MCF-7 | [13] |
| pRb | Decreased | T47D, MCF-7 | [13] |
| ERα | Continued Expression | ATxR, PTxR | [13] |
| pERK1/2 | Increased | ATxR, PTxR | [13] |
Detailed Experimental Protocols
Protocol 1: Generation of Ribociclib-Resistant Cell Lines
-
Determine the IC50 of the Parental Cell Line:
-
Chronic Exposure to Ribociclib:
-
Culture parental cells in media containing Ribociclib at a starting concentration equal to the IC50.
-
Maintain the cells in continuous culture, replacing the drug-containing media every 2-3 days.
-
Monitor cell proliferation. When the cells resume a normal growth rate, gradually increase the Ribociclib concentration (e.g., by 1.5 to 2-fold).[9]
-
Repeat this process of dose escalation over several months until the cells are able to proliferate in a significantly higher concentration of Ribociclib (e.g., 1 µM or higher).[10]
-
-
Validation of Resistance:
-
Perform a cell viability assay to compare the IC50 of the resistant cell line to the parental cell line. A significant increase in IC50 confirms resistance.
-
Analyze the expression and phosphorylation of key resistance-associated proteins (e.g., Rb, pRb, CDK6, Cyclin E1) by Western blot.
-
Protocol 2: Western Blot Analysis of Key Resistance Markers
-
Sample Preparation:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
-
Anti-Rb
-
Anti-phospho-Rb (Ser807/811)
-
Anti-CDK6
-
Anti-Cyclin E1
-
Anti-AKT
-
Anti-phospho-AKT (Ser473)
-
Anti-p44/42 MAPK (Erk1/2)
-
Anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Anti-GAPDH or Anti-β-actin (as loading controls)
-
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Visualizations
Caption: Ribociclib inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation.
Caption: Key mechanisms leading to acquired Ribociclib resistance in vitro.
Caption: Experimental workflow for generating Ribociclib-resistant cell lines.
References
- 1. Frontiers | Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib [frontiersin.org]
- 2. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p21 levels have the potential to be a monitoring marker for ribociclib in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to cyclin-dependent kinase (CDK) 4/6 inhibitors confers cross-resistance to other CDK inhibitors but not to chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Models of Early Resistance to CDK4/6 Inhibitors Unveil Potential Therapeutic Treatment Sequencing [mdpi.com]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. BioRender App [app.biorender.com]
- 16. epigentek.com [epigentek.com]
- 17. cdn.origene.com [cdn.origene.com]
Technical Support Center: Overcoming Ribociclib Hydrochloride Resistance in Breast Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming Ribociclib hydrochloride resistance in breast cancer cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your research.
Issue 1: Inconsistent or No Induction of Ribociclib Resistance in Cell Lines
Question: I have been treating my MCF-7 (or other ER+) breast cancer cell line with increasing concentrations of Ribociclib for several weeks, but I am not observing a consistent resistant phenotype. What could be going wrong?
Answer:
Several factors can contribute to the difficulty in generating a stable Ribociclib-resistant cell line. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Troubleshooting/Solution |
| Suboptimal Seeding Density | Ensure a consistent and optimal cell seeding density. Over-confluent or sparse cultures can affect drug response. |
| Inadequate Drug Concentration Gradient | Start with a concentration close to the IC50 of the parental cell line and increase the dose gradually (e.g., 1.5-2 fold increments) as cells adapt. A sudden high dose may lead to widespread cell death rather than selection of resistant clones. |
| Cell Line Heterogeneity | The parental cell line may have a low frequency of pre-existing resistant clones. Consider using a different ER+ breast cancer cell line or perform single-cell cloning to isolate and expand resistant populations. |
| Drug Instability | Prepare fresh this compound solutions from powder for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Mycoplasma Contamination | Test your cell cultures for mycoplasma contamination, as it can significantly alter cellular response to drugs. |
Issue 2: High Variability in Cell Viability Assay Results
Question: My cell viability assays (e.g., MTT, CellTiter-Glo®) are showing high variability between replicates when testing Ribociclib-resistant cells. How can I improve the consistency of my results?
Answer:
High variability in viability assays can obscure the true effect of your experimental conditions. The following table provides common causes and solutions to improve assay performance.
| Potential Cause | Troubleshooting/Solution |
| Uneven Cell Seeding | Ensure thorough cell mixing before plating and use calibrated pipettes. Edge effects in multi-well plates can be minimized by not using the outer wells or by filling them with sterile PBS. |
| Precipitation of Reagent | Some reagents can precipitate if not warmed to 37°C and mixed properly before use.[1] |
| Incomplete Reagent Mixing | After adding the viability reagent, ensure gentle but thorough mixing by tapping the plate or using a plate shaker. Avoid introducing bubbles. |
| Incorrect Incubation Time | Optimize the incubation time for your specific cell line and seeding density. Insufficient or excessive incubation can lead to inconsistent results.[1] |
| Instrument Settings | Ensure the plate reader's wavelength and gain settings are appropriate for the assay being used.[1] |
Frequently Asked Questions (FAQs)
This section addresses common questions related to the mechanisms and experimental approaches for studying Ribociclib resistance.
Question 1: What are the primary signaling pathways implicated in acquired resistance to Ribociclib?
Answer:
Acquired resistance to Ribociclib often involves the activation of bypass signaling pathways that promote cell cycle progression independent of CDK4/6. The most commonly implicated pathways include:
-
PI3K/AKT/mTOR Pathway: Activation of this pathway is a crucial factor in resistance to CDK4/6 inhibitors.[2] Ribociclib-resistant breast cancer cells have shown increased dependence on PI3K/AKT/mTOR signaling.[2]
-
RAS/MEK/ERK Pathway: Amplification of FGFR1 can activate the RAS/MEK/ERK signaling pathway, contributing to resistance.[2]
-
FGFR Signaling Pathway: Overexpression of Fibroblast Growth Factor Receptor (FGFR) can drive resistance. For instance, FGFR1 amplification has been shown to induce resistance to CDK4/6 inhibitors.[2][3]
Question 2: How can I confirm that my generated cell line is truly Ribociclib-resistant?
Answer:
To confirm a resistant phenotype, you should perform a series of validation experiments:
-
Dose-Response Curve: Generate a dose-response curve for both the parental and the putative resistant cell line using a cell viability assay. A significant rightward shift in the IC50 value for the resistant line indicates resistance.
-
Colony Formation Assay: Assess the long-term proliferative capacity of the cells in the presence of Ribociclib. Resistant cells will form more and larger colonies compared to parental cells at the same drug concentration.
-
Cell Cycle Analysis: Perform flow cytometry to analyze the cell cycle distribution. In the presence of Ribociclib, parental cells will arrest in the G1 phase, while resistant cells will show a reduced G1 arrest.[4]
-
Western Blot Analysis: Analyze the expression of key proteins in the CDK4/6 pathway. For example, check for the phosphorylation of Retinoblastoma protein (Rb). In resistant cells, you may observe hyper-phosphorylated Rb even in the presence of Ribociclib, indicating a failure of the drug to inhibit CDK4/6 activity.
Question 3: What are some common molecular mechanisms that drive Ribociclib resistance?
Answer:
Several molecular alterations can lead to Ribociclib resistance. These can be broadly categorized as:
-
Cell Cycle-Specific Mechanisms:
-
Loss of Rb Function: Loss-of-function mutations in the RB1 gene are a major mechanism of resistance.[3][5]
-
CDK4/6 Amplification or Overexpression: Increased levels of CDK4 or CDK6 can overcome the inhibitory effect of Ribociclib.[3]
-
Cyclin E1 (CCNE1) Amplification and CDK2 Activation: Upregulation of the Cyclin E-CDK2 axis can bypass the G1 checkpoint.[6]
-
-
Cell Cycle-Nonspecific Mechanisms:
Question 4: What are some promising therapeutic strategies to overcome Ribociclib resistance?
Answer:
The primary strategy to overcome Ribociclib resistance is through combination therapies that target the identified resistance mechanisms. Some promising approaches include:
-
PI3K/AKT/mTOR Inhibitors: Combining Ribociclib with inhibitors of the PI3K/AKT/mTOR pathway has shown synergistic effects in preclinical models.[6][7]
-
FGFR Inhibitors: For tumors with FGFR amplification, co-treatment with an FGFR inhibitor can restore sensitivity to Ribociclib.[8]
-
CDK2 Inhibitors: Given the role of the Cyclin E-CDK2 axis in resistance, CDK2 inhibitors are being investigated to overcome resistance.[9]
Experimental Protocols
Protocol 1: Generation of a Ribociclib-Resistant Breast Cancer Cell Line
This protocol describes a method for generating a Ribociclib-resistant cell line by continuous exposure to the drug.
-
Determine the IC50 of the Parental Cell Line:
-
Seed MCF-7 cells in a 96-well plate.
-
Treat with a range of Ribociclib concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT) to determine the IC50 value.
-
-
Initial Drug Exposure:
-
Culture MCF-7 cells in T-75 flasks with complete medium.
-
Treat the cells with Ribociclib at a concentration equal to the IC50.
-
Maintain the culture, replacing the drug-containing medium every 3-4 days.
-
-
Dose Escalation:
-
Once the cells resume a normal growth rate (approximately 80-90% confluency), passage them and increase the Ribociclib concentration by 1.5-fold.
-
Continue this stepwise dose escalation. If significant cell death occurs, maintain the cells at the current concentration until they recover.
-
-
Isolation of Resistant Population:
-
After 6-9 months of continuous culture, a resistant population should emerge that can proliferate in the presence of a high concentration of Ribociclib (e.g., >1 µM).
-
-
Validation of Resistance:
-
Perform the validation assays described in FAQ 2 to confirm the resistant phenotype.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol details the steps for performing an MTT assay to assess cell viability.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Ribociclib.
-
Remove the medium from the wells and add 100 µL of medium containing the desired drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Data Presentation
Table 1: Representative IC50 Values for Ribociclib in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Ribociclib IC50 (nM) | Fold Resistance |
| MCF-7 (Parental) | 150 - 250 | - |
| MCF-7-Ribociclib Resistant | 3000 - 5000 | 12 - 33 |
| T47D (Parental) | 75 - 150 | - |
| T47D-Ribociclib Resistant | 800 - 1500 | 5 - 20 |
Note: These values are approximate and can vary based on experimental conditions.[10]
Table 2: Summary of Combination Therapies to Overcome Ribociclib Resistance
| Combination Agent | Target Pathway | Rationale |
| Alpelisib (BYL719) | PI3Kα | Overcomes resistance driven by PIK3CA mutations.[7] |
| Everolimus | mTOR | Targets the mTOR pathway, a key downstream effector of PI3K/AKT signaling.[11] |
| Lucitanib | FGFR | Reverses resistance mediated by FGFR1 overexpression.[3] |
| Capivasertib | AKT | Directly inhibits AKT, a central node in the PI3K pathway.[12] |
Visualizations
Signaling Pathways in Ribociclib Resistance
References
- 1. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Resistance to CDK4/6 Inhibitors in Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 7. targetedonc.com [targetedonc.com]
- 8. Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. metastatictrialtalk.org [metastatictrialtalk.org]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. karger.com [karger.com]
- 12. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
Ribociclib Hydrochloride Cytotoxicity Management for Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxicity of Ribociclib hydrochloride in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Ribociclib is a selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2][3][4] By binding to the ATP-binding pockets of CDK4 and CDK6, Ribociclib prevents the phosphorylation of the retinoblastoma protein (pRb).[2] This action blocks the release of the E2F transcription factor, leading to cell cycle arrest in the G0/G1 phase and a decrease in cell proliferation.[1][5]
Q2: What are the expected cytotoxic effects of Ribociclib in vitro?
A2: The primary cytotoxic effect of Ribociclib is cytostatic, characterized by a dose-dependent G0/G1 phase cell cycle arrest.[1][5][6][7] In some cell lines, prolonged exposure or higher concentrations can also induce apoptosis or a state of cellular senescence.[5][8][9] The specific outcome is cell-type dependent.
Q3: How does Ribociclib-induced senescence differ from apoptosis?
A3: Ribociclib can induce a state of cellular senescence, which is an irreversible cell cycle arrest, in some cancer cells.[6][8] This is distinct from apoptosis, which is programmed cell death. Senescent cells remain viable but non-proliferative.[6] It has been observed that after drug washout, some cells may resume cycling, indicating that in certain contexts, the induced state may be more of a pseudosenescence or quiescence.[8]
Q4: What are the known mechanisms of resistance to Ribociclib in cell culture?
A4: Resistance to Ribociclib can develop through several mechanisms, including:
-
Loss of functional Rb protein: Since Rb is the primary target of the CDK4/6-Cyclin D pathway, its absence renders the inhibitor ineffective.[10]
-
Overexpression of CDK6: Increased levels of CDK6 can overcome the inhibitory effects of Ribociclib.[10]
-
Activation of bypass signaling pathways: Upregulation of pathways like the PI3K/AKT/mTOR pathway can promote cell proliferation independently of CDK4/6.[11][12]
-
FGFR1 activation: Overexpression of Fibroblast Growth Factor Receptor 1 can mediate resistance.[10][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly high cytotoxicity at low concentrations | - Calculation error in drug dilution.- High sensitivity of the cell line.- Contamination of the cell culture. | - Verify all calculations and stock solution concentrations.- Perform a dose-response curve to determine the optimal concentration range for your specific cell line.- Check for mycoplasma or other microbial contamination. |
| Loss of drug efficacy over time in long-term culture | - Development of drug resistance.- Degradation of Ribociclib in the culture medium. | - Regularly assess markers of resistance (e.g., Rb expression, CDK6 levels, p-AKT levels) via Western blot.- Consider using combination therapies with inhibitors of potential bypass pathways (e.g., PI3K inhibitors).[11]- Replenish the culture medium with fresh Ribociclib at regular intervals (e.g., every 2-3 days). |
| Drug precipitation in culture medium | - Exceeding the solubility limit of this compound in the culture medium.- Interaction with components of the serum or medium. | - Ensure the final concentration of the solvent (e.g., DMSO) is not cytotoxic.- Prepare fresh stock solutions and dilute them in pre-warmed medium just before use.- If precipitation persists, consider using a lower concentration or a different formulation if available. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Differences in drug treatment duration.- Cell line heterogeneity. | - Maintain consistent cell seeding densities and passage numbers for all experiments.- Standardize the timing and duration of drug exposure.- Consider single-cell cloning to establish a more homogeneous cell population. |
| Discrepancy between different viability assays (e.g., ATP-based vs. cell counting) | - Ribociclib can induce an increase in cell size without a corresponding increase in cell number, which can affect ATP-based assays.[14][15] | - Use multiple methods to assess cytotoxicity, including direct cell counting (e.g., trypan blue exclusion) and cell cycle analysis, in addition to metabolic assays.[15] |
Data Presentation
Table 1: Ribociclib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer (ER+) | 72 | ~4 | [2] |
| MDA-MB-231 | Breast Cancer (TNBC) | 72 | ~15.5 | [16] |
| C666-1 | Nasopharyngeal Carcinoma | 72 | ~2.5 | [17] |
| HK1 | Nasopharyngeal Carcinoma | 72 | ~3.0 | [17] |
| NCI-H295R | Adrenocortical Carcinoma | 96 | 21.60 | [18] |
| MUC-1 | Adrenocortical Carcinoma | 120 | Varies | [18] |
| NB1 | Neuroblastoma | 72 | Varies | [14] |
| SK-MEL-30 | Melanoma | 72 | Varies | [14] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Table 2: Effect of Ribociclib on Cell Cycle Distribution in Hey1 Ovarian Cancer Cells (72h treatment)
| Ribociclib Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| 0 (Control) | ~45% | ~40% | ~15% | [7] |
| 0.1 | ~60% | ~30% | ~10% | [7] |
| 1.0 | ~80% | ~15% | ~5% | [7] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of Ribociclib concentrations for the desired duration (e.g., 24, 48, 72 hours).[16]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
2. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Ribociclib for the desired time.[19]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.[19]
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[19]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
3. Western Blotting for Pathway Analysis
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Rb, Rb, CDK4, CDK6, Cyclin D1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Ribociclib inhibits CDK4/6, preventing Rb phosphorylation and blocking G1/S transition.
Caption: Workflow for assessing Ribociclib cytotoxicity and mechanism of action in vitro.
Caption: A decision tree for troubleshooting common issues in Ribociclib experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Exploring treatment with Ribociclib alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Ribociclib, a selective cyclin D kinase 4/6 inhibitor, inhibits proliferation and induces apoptosis of human cervical cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of CDK4/6 Inhibitor Resistance in Hormone Receptor-positive Breast Cancer and Alternative Treatment Strategies | Anticancer Research [ar.iiarjournals.org]
- 11. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Resistance to CDK4/6 Inhibitors and Predictive Biomarkers of Response in HR+/HER2-Metastatic Breast Cancer—A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iris.unibs.it [iris.unibs.it]
- 19. journals.plos.org [journals.plos.org]
Ribociclib hydrochloride dose-response curve variability
Welcome to the technical support center for ribociclib hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot issues related to dose-response curve variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ribociclib?
A1: Ribociclib is a highly selective, orally bioavailable inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1] By binding to the ATP-binding pocket of CDK4 and CDK6, it prevents the phosphorylation of the retinoblastoma protein (Rb).[2] This action maintains Rb in its active, hypophosphorylated state, where it binds to E2F transcription factors.[3] Consequently, the transcription of genes required for the transition from the G1 to the S phase of the cell cycle is inhibited, leading to G1 cell cycle arrest and a reduction in tumor cell proliferation.[3][4]
Q2: Which cell lines are most sensitive to ribociclib?
A2: Sensitivity to ribociclib is multifactorial. A primary determinant is the status of the Retinoblastoma 1 (RB1) gene; cell lines must be RB1-proficient to respond to CDK4/6 inhibition.[3] Additionally, preclinical studies have shown that ribociclib has greater activity in CDK4-dependent cell lines compared to CDK6-dependent lines.[3][5] Notably, estrogen receptor-positive (ER+) breast cancer cell lines have demonstrated particular susceptibility to ribociclib.[2][6]
Q3: What are the typical IC50 values for ribociclib in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) values for ribociclib can vary significantly based on the cell line, assay type, and experimental duration. It is crucial to establish a baseline for your specific cell model. Reported values are often in the nanomolar to low micromolar range. For example, biochemical assays show IC50 values of 0.01 µM for CDK4/cyclin D1 and 0.039 µM for CDK6/cyclin D3.[3][6] In cellular assays, IC50 values have been reported as 11 μM in MDA-MB-231 cells and 20 μM in MCF-7 cells after 72 hours of treatment.[7] Another study reported an IC50 of 4 ± 0.3 µg/ml in MCF-7 cells at 72 hours.[2]
Q4: Can ribociclib be used in combination with other agents?
A4: Yes, ribociclib is often used in combination with other therapies. In clinical settings, it is approved for use with endocrine therapies like aromatase inhibitors for HR+/HER2- advanced breast cancer.[4][8] Preclinical studies have also shown that combining ribociclib with other targeted agents can enhance antitumor effects and delay the development of resistance.[2]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with ribociclib, helping you to identify potential causes and solutions for dose-response curve variability.
Problem 1: Higher-than-Expected IC50 Value or Apparent Drug Resistance
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Assay Type | Metabolic assays (e.g., MTT, CellTiter-Glo) measure cellular metabolic activity or ATP content. Ribociclib induces G1 arrest, where cells stop proliferating but can continue to grow in size (cellular overgrowth). This leads to an increase in mitochondria and ATP, masking the anti-proliferative effect and yielding an artificially high IC50.[9][10][11][12] | Switch to a proliferation assay that directly measures cell number or DNA content. Recommended assays include direct cell counting (e.g., using a hemocytometer or automated cell counter), DNA-based fluorescence assays (e.g., CyQuant, Hoechst staining), or live-cell imaging to quantify mitosis-to-mitosis duration.[9][11] |
| Cell Line Characteristics | The cell line may have intrinsic resistance. Key factors include RB1 loss or mutation, which makes cells resistant to CDK4/6 inhibition.[3] Overexpression of Cyclin E1 can also mediate resistance. | Confirm the RB1 status of your cell line via Western blot or genomic analysis. If RB1 is absent or mutated, the cell line is not a suitable model for ribociclib sensitivity studies. Consider using a panel of cell lines with known RB1 and Cyclin E1 status. |
| Drug Inactivation | Ribociclib may be metabolized by the cells over the course of a long experiment (e.g., >72 hours), leading to a reduced effective concentration. | Replenish the media with fresh ribociclib every 48-72 hours, especially for long-term culture experiments. |
| Serum Concentration | Components in fetal bovine serum (FBS) can bind to the drug or contain growth factors that may partially counteract the inhibitory effect of ribociclib. | Maintain a consistent and documented FBS percentage across all experiments. If variability persists, consider reducing the serum concentration or using charcoal-stripped serum to remove hormones that may interfere with the experiment.[13] |
Problem 2: High Variability Between Replicates or Experiments
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Seeding Density | The initial number of cells seeded can significantly impact the final dose-response curve. If cells are seeded too sparsely, they may not reach logarithmic growth phase during the assay. If seeded too densely, they may become confluent and enter contact inhibition, which would obscure the drug's cytostatic effects. | Optimize and standardize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Perform a preliminary growth curve analysis to determine the optimal seeding number for your specific cell line and assay duration. |
| Cell Passage Number | Cell lines can undergo genetic and phenotypic drift at high passage numbers, which may alter their sensitivity to drugs. | Use cells within a consistent and low passage number range for all experiments. It is good practice to thaw a new vial of cells after a defined number of passages (e.g., 10-15). |
| Edge Effects in Plates | In 96-well or 384-well plates, wells on the outer edges are prone to faster evaporation, leading to increased media and drug concentration. This can cause inconsistent results compared to the inner wells. | Avoid using the outer wells of the plate for experimental conditions. Instead, fill these wells with sterile PBS or media to create a humidity barrier. |
| Inaccurate Drug Dilutions | Errors in preparing the serial dilutions of ribociclib will directly lead to inaccurate and variable dose-response curves. | Prepare a fresh stock solution of ribociclib in DMSO and aliquot for single use to avoid repeated freeze-thaw cycles.[7] Use calibrated pipettes and perform serial dilutions carefully. Consider preparing a master plate of drug concentrations to add to the cell plates to minimize pipetting errors. |
Quantitative Data Summary
The following tables summarize reported IC50 values for ribociclib. Note that values can differ based on the specific experimental conditions used.
Table 1: Biochemical IC50 Values
| Target | IC50 (µM) | Reference |
| CDK4/cyclin D1 | 0.010 | [3][6] |
| CDK6/cyclin D3 | 0.039 | [3][6] |
Table 2: Cellular IC50 Values in Breast Cancer Cell Lines
| Cell Line | IC50 | Assay Duration | Assay Type | Reference |
| MCF-7 | 4 ± 0.3 µg/ml | 72 hours | MTT | [2] |
| MCF-7 (Rb WT) | 6 ± 0.5 µg/ml | 48 hours | MTT | [2] |
| MCF-7 (Rb KD) | 17 ± 1.2 µg/ml | 48 hours | MTT | [2] |
| MCF-7 | 20 µM | 72 hours | MTT | [7] |
| MDA-MB-231 | 11 µM | 72 hours | MTT | [7] |
| BT-549 | 3.2 µg/ml | 48 hours | MTT | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from methodologies used in studies evaluating ribociclib's effect on cell viability.[2][7]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 10,000 cells/well for MCF-7 and MDA-MB-231 cells) in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of medium containing the desired concentrations of ribociclib or vehicle control (e.g., 0.1% DMSO). Include a "no-cell" blank control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C until formazan crystals are visible.[7]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other values. Express cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines a general method for analyzing cell cycle distribution following ribociclib treatment.
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentrations of ribociclib (e.g., 500-1000 nM) or vehicle control for a specified time (e.g., 24 hours).[14]
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Harvest the cells by trypsinization, then collect them in a 15 mL conical tube.
-
Cell Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 4 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use the PI fluorescence signal to determine the DNA content and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate analysis software (e.g., FlowJo, FCS Express).
Visualizations
Caption: Ribociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing G1 arrest.
Caption: Standard workflow for generating a ribociclib dose-response curve using a cell-based assay.
Caption: A logical flowchart for troubleshooting common issues in ribociclib dose-response experiments.
References
- 1. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring treatment with Ribociclib alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of ribociclib on the expression levels of miR-141 and CDK4/6-USP51 signaling pathway genes in MCF-7 and MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell facilitation promotes growth and survival under drug pressure in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Impact of serum concentration on Ribociclib hydrochloride efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the impact of serum concentration on the efficacy of Ribociclib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the established relationship between Ribociclib serum concentration and its clinical efficacy?
A1: The direct relationship between Ribociclib exposure (serum concentration) and efficacy, in terms of progression-free survival (PFS) and overall survival (OS), has been found to be inconclusive in clinical studies.[1][2] While higher exposure is associated with certain side effects, clinical trials have shown that patients continue to benefit from the treatment even with dose reductions, suggesting a complex dose-response relationship.[2][3][4] The primary mechanism of action involves the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6), leading to cell cycle arrest.[5]
Q2: If a direct serum concentration-efficacy link is not established, what is the rationale for the approved starting dose of 600 mg/day?
A2: The recommended starting dose of 600 mg once daily (on a 21-day on, 7-day off schedule) is based on extensive clinical trials that have demonstrated a significant improvement in overall survival and progression-free survival in patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer.[2][5] This dose was determined to provide a favorable balance between efficacy and manageable safety profiles.[5][6]
Q3: How do dose reductions of Ribociclib impact its efficacy?
A3: Clinical data indicates that reducing the dose of Ribociclib to 400 mg or 200 mg daily to manage adverse events does not compromise its efficacy.[2][4] Patients who require dose modifications continue to experience the benefits of the treatment.[3] This suggests that maintaining a therapeutic level of CDK4/6 inhibition is achievable even at lower doses.
Q4: What is the known relationship between Ribociclib serum concentration and safety?
A4: There is a clear relationship between Ribociclib exposure and the incidence of certain adverse events, namely neutropenia and QT interval prolongation.[1][2][6] Higher serum concentrations are associated with an increased risk of these toxicities.[1] Individualized dose modifications, including reductions and interruptions, are effective strategies for managing these side effects.[2][6]
Q5: Is Therapeutic Drug Monitoring (TDM) recommended for Ribociclib?
A5: While TDM for CDK4/6 inhibitors is a novel approach being explored to optimize treatment, it is not currently a standard clinical practice for Ribociclib.[7] The inconclusive exposure-efficacy relationship and the effectiveness of dose adjustments based on clinical safety assessments have meant that routine TDM is not mandated.[1][2] However, methods for measuring Ribociclib plasma concentrations, such as LC-MS/MS, have been developed and validated for use in TDM studies.[7][8][9]
Troubleshooting Guides
Issue: Managing Adverse Events (Neutropenia, QT Prolongation)
-
Problem: An increase in the incidence of neutropenia or observed QT prolongation during an in-vivo experiment.
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat complete blood counts (for neutropenia) or electrocardiograms (for QT prolongation) to verify the initial observation.[10]
-
Review Dosing Regimen: Ensure the correct dose of Ribociclib was administered.
-
Consider Dose Modification: Based on clinical guidelines, a dose reduction (e.g., from 600 mg to 400 mg or 200 mg) or a temporary interruption of treatment may be necessary to manage the toxicity.[2][6]
-
Monitor Closely: After dose modification, continue to monitor for the resolution or improvement of the adverse event.[10]
-
Issue: Interpreting Pharmacokinetic (PK) Data
-
Problem: High inter-individual variability in Ribociclib plasma concentrations is observed in an experimental cohort.
-
Troubleshooting Steps:
-
Acknowledge Inherent Variability: Recognize that Ribociclib exhibits a large inter-individual variability in exposure (coefficient of variation range 40-95% for minimum plasma concentration).[1]
-
Review Concomitant Medications: Ribociclib is primarily metabolized by CYP3A4. Concomitant administration of strong CYP3A inhibitors or inducers can significantly alter its plasma concentration.[5][11]
-
Assess Patient-Specific Factors: While factors like age, body weight, race, and mild to moderate renal or hepatic impairment have not shown a clinically relevant impact on Ribociclib exposure, severe impairment may have an effect.[5][12]
-
Standardize Sample Collection: Ensure that blood samples for PK analysis are collected at consistent time points (e.g., trough concentrations before the next dose) to minimize variability in measurements.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Ribociclib (600 mg Dose)
| Parameter | Value | Reference |
| Median Time to Max. Concentration (Tmax) | 2.4 hours | [5] |
| Mean Half-life (t1/2) | 32.0 hours | [5] |
| Oral Bioavailability | 65.8% | [5] |
| Primary Metabolism | Cytochrome P450 3A4 (CYP3A4) | [5] |
Table 2: Ribociclib Dose Levels and Associated Efficacy/Safety
| Dose Level | Efficacy Outcome | Key Associated Adverse Events | Reference |
| 600 mg/day (starting dose) | Significant improvement in Progression-Free Survival and Overall Survival | Neutropenia, QT Prolongation | [2][5] |
| 400 mg/day (reduced dose) | Efficacy maintained | Management of adverse events | [2][4] |
| 200 mg/day (reduced dose) | Efficacy maintained | Management of adverse events | [2][4] |
Experimental Protocols
Protocol: Quantification of Ribociclib in Human Plasma using LC-MS/MS
This protocol is a summarized example based on methodologies described in the literature.[7][9]
-
Sample Preparation:
-
Perform protein precipitation of plasma samples using methanol.
-
Dilute the resulting supernatant with an aqueous mobile phase.
-
-
Chromatographic Separation:
-
Utilize a reversed-phase C18 column (e.g., XBridge BEH C18, 2.5 µm, 3.0 × 75 mm).
-
Employ a gradient elution with a mobile phase consisting of an organic component (e.g., methanol) and an aqueous buffer (e.g., pyrrolidine-pyrrolidinium formate buffer at pH 11.3).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the ESI source in both positive and negative ionization modes.
-
Perform acquisition in multiple reaction monitoring (MRM) mode to detect and quantify Ribociclib and any internal standards.
-
-
Validation:
-
Validate the assay for linearity, accuracy, precision, selectivity, sensitivity, matrix effects, and carryover according to regulatory guidelines. The analytical range for Ribociclib is typically established to cover expected clinical concentrations (e.g., 120-6000 ng/mL).[9]
-
Visualizations
Caption: Ribociclib inhibits the CDK4/6-pRb pathway, leading to G1 cell cycle arrest.
Caption: Workflow for pharmacokinetic analysis of Ribociclib in plasma samples.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Assessment of Ribociclib Exposure-Response Relationship to Justify Dose Regimen in Patients with Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. onclive.com [onclive.com]
- 5. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Monitoring of Palbociclib, Ribociclib, Abemaciclib, M2, M20, and Letrozole in Human Plasma: A Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scheduled Assessments | mBC | KISQALI® (ribociclib) | HCP [kisqali-hcp.com]
- 11. Ribociclib Drug‐Drug Interactions: Clinical Evaluations and Physiologically‐Based Pharmacokinetic Modeling to Guide Dru… [ouci.dntb.gov.ua]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
Validation & Comparative
A Head-to-Head Battle in Breast Cancer Cell Lines: Ribociclib Hydrochloride vs. Palbociclib
In the landscape of targeted therapies for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer, the advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has marked a paradigm shift. Among the frontrunners in this class are ribociclib hydrochloride and palbociclib. While both drugs share a common mechanism of action, their subtle molecular differences translate into distinct biological effects and clinical profiles. This guide provides a comparative analysis of their performance in preclinical breast cancer cell line models, supported by experimental data and detailed methodologies for key assays.
Mechanism of Action: Halting the Cell Cycle Engine
Both ribociclib and palbociclib function by inhibiting CDK4 and CDK6, key enzymes that drive the cell cycle forward. Specifically, they prevent the phosphorylation of the retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle. By inhibiting CDK4/6, both drugs maintain Rb in its active state, leading to a G1 cell cycle arrest and thereby suppressing tumor cell proliferation.[1][2]
Comparative Efficacy in Breast Cancer Cell Lines
The cytotoxic and anti-proliferative effects of ribociclib and palbociclib have been evaluated across a panel of breast cancer cell lines, revealing nuances in their potency. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness.
| Cell Line | Subtype | Ribociclib IC50 (µM) | Palbociclib IC50 (µM) | Reference |
| MCF-7 | HR+/HER2- (Luminal A) | Not explicitly stated in a comparative study | 49 | [3] |
| T47D | HR+/HER2- (Luminal A) | Similar proliferation inhibition to palbociclib | Similar proliferation inhibition to ribociclib | [4] |
| BT474 | HR+/HER2+ (Luminal B) | Cytotoxicity of 59.8% at 72h | Cytotoxicity of 57.5% at 72h | [5] |
| MDA-MB-231 | Triple-Negative | 71.0 ± 1.4 | 71.0 ± 1.4 | [6] |
| MDA-MB-453 | Triple-Negative (AR+) | 49.0 ± 0.6 | 82.0 ± 1.4 | [6] |
| MDA-MB-468 | Triple-Negative (Rb-null) | 72.0 ± 3.6 | 78.0 ± 1.0 | [6] |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method).
Studies have shown that both drugs exhibit dose- and time-dependent cytotoxic effects.[6] In hormone receptor-positive cell lines like T47D and MCF7, both inhibitors demonstrate comparable anti-proliferative activity.[4] Interestingly, in the androgen receptor-positive (AR+) triple-negative MDA-MB-453 cell line, ribociclib appeared more potent than palbociclib.[6]
Cellular Effects: Beyond Proliferation
The impact of ribociclib and palbociclib extends beyond simple growth inhibition, influencing key cellular processes such as cell cycle distribution, apoptosis, and senescence.
Cell Cycle Arrest
As expected from their mechanism of action, both drugs induce a potent G1 phase cell cycle arrest. Treatment of MDA-MB-231 cells with palbociclib at its IC50 concentration for 72 hours resulted in a significant increase in the proportion of cells in the G0/G1 phase (89.4%) compared to the vehicle control (48.8%).[7] This G1 arrest is a direct consequence of reduced phosphorylation of the Rb protein.[4]
Apoptosis and Autophagy
The induction of programmed cell death (apoptosis) is a desirable outcome for cancer therapies. In MCF-7 and BT474 cell lines, ribociclib was found to induce cell death primarily through apoptosis.[5] In contrast, palbociclib induced apoptosis at lower doses, but at higher concentrations, it appeared to trigger autophagy, a cellular recycling process that can sometimes promote cell survival.[5] This suggests that while both drugs can lead to cell death, the underlying pathways may differ, which could have implications for drug resistance and combination therapies.
Senescence
Cellular senescence is a state of irreversible cell cycle arrest. Both ribociclib and palbociclib have been shown to induce a senescent phenotype in breast cancer cells. This is characterized by a decrease in the expression of Lamin-B1, a nuclear envelope protein, and an increase in senescence-associated β-galactosidase (SA-β-gal) activity.[4] In T47D and MCF7 cells, both drugs led to a dose- and time-dependent decrease in Lamin-B1 and a corresponding increase in SA-β-gal staining.[4]
Summary and Future Directions
In preclinical models, both ribociclib and palbociclib demonstrate potent anti-proliferative effects in HR+ breast cancer cell lines, primarily through the induction of G1 cell cycle arrest. While their overall efficacy in these models appears comparable, emerging evidence suggests potential differences in their induction of apoptosis versus autophagy, which warrants further investigation. The choice between these agents in a clinical setting is guided by their distinct safety profiles and clinical trial data in specific patient populations. Further head-to-head preclinical studies using a broader range of cell line models, including those with acquired resistance, will be crucial to fully elucidate the nuanced differences between these two important targeted therapies and to inform the development of next-generation CDK4/6 inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or palbociclib for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of ribociclib or palbociclib for the indicated time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Excite propidium iodide at 488 nm and measure the emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis. Collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Western Blot Analysis for p-Rb and Lamin-B1
-
Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (Ser780 or Ser807/811), total Rb, Lamin-B1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 6-well plate and treat with the drugs as required.
-
Fixation: Wash the cells with PBS and fix with 2% formaldehyde/0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Staining: Wash the cells again with PBS and incubate with the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) overnight at 37°C in a non-CO2 incubator.
-
Imaging: Wash the cells with PBS and observe under a light microscope for the development of a blue color, indicative of senescent cells.
-
Quantification: Count the number of blue-stained cells versus the total number of cells in several random fields to determine the percentage of senescent cells.
References
- 1. kumc.edu [kumc.edu]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of palbociclib on the alterations in CDKN2, CCNE1, E2F3, MDM2 expressions as target genes of miR-141 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unclineberger.org [unclineberger.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
A Preclinical Head-to-Head: Ribociclib Hydrochloride vs. Abemaciclib in Cancer Models
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, the inhibition of cyclin-dependent kinases 4 and 6 (CDK4/6) has emerged as a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer. Among the front-runners in this class of drugs are Ribociclib hydrochloride and Abemaciclib. While both molecules share a common primary mechanism of action, preclinical evidence reveals distinct pharmacological profiles that may influence their therapeutic application and potential in drug development. This guide provides an objective comparison of their preclinical performance, supported by available experimental data, to inform further research and development efforts.
Executive Summary
Both Ribociclib and Abemaciclib are potent inhibitors of the CDK4/6-retinoblastoma (Rb) pathway, a critical regulator of the G1-S phase transition in the cell cycle. However, preclinical data indicate key differences in their kinase selectivity, in vitro potency, and cellular effects. Abemaciclib generally exhibits higher potency against CDK4 and a broader kinase inhibitory profile, which may contribute to its distinct biological activities, including the potential to induce apoptosis. Ribociclib, while also a potent CDK4/6 inhibitor, demonstrates a more selective kinase inhibition profile. These differences are reflected in their in vitro and in vivo activities and are further delineated in their preclinical toxicity profiles.
Mechanism of Action: Targeting the Cell Cycle Engine
The primary mechanism of action for both Ribociclib and Abemaciclib is the inhibition of CDK4 and CDK6. In normal cell cycle progression, the formation of cyclin D-CDK4/6 complexes leads to the phosphorylation of the retinoblastoma tumor suppressor protein (Rb). This hyperphosphorylation inactivates Rb, releasing the E2F transcription factor to promote the expression of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4/6, both drugs prevent Rb phosphorylation, leading to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.[1][2]
Abemaciclib, however, has been shown to inhibit other kinases beyond CDK4/6, including CDK1, CDK2, and CDK9, albeit at higher concentrations.[1][3] This broader activity may contribute to its ability to induce cell death in some preclinical models, a feature less commonly observed with the more selective CDK4/6 inhibitors like Ribociclib.[1][3]
In Vitro Potency: A Quantitative Comparison
Biochemical and cellular assays consistently demonstrate that both Ribociclib and Abemaciclib are potent inhibitors of CDK4 and CDK6. However, Abemaciclib generally displays a lower half-maximal inhibitory concentration (IC50) for CDK4 compared to Ribociclib, indicating higher potency. Both drugs show greater selectivity for CDK4 over CDK6.
| Drug | Target | IC50 (nM) | Reference |
| Ribociclib | CDK4 | 10 | [4] |
| CDK6 | 39 | [4] | |
| Abemaciclib | CDK4 | 2 | [4] |
| CDK6 | 10 | [4] |
Table 1: Comparative In Vitro Potency (IC50) of Ribociclib and Abemaciclib against CDK4 and CDK6.
In a head-to-head preclinical comparison using isogenic cell lines expressing either CDK4 or CDK6, both Ribociclib and Abemaciclib were found to be more potent inhibitors of CDK4 than CDK6.[5][6] In MEL-JUSO cells, Ribociclib and Abemaciclib inhibited CDK4 at 11-fold and 22-fold lower concentrations than CDK6, respectively.[6] In MIA PaCa-2 cells, the preference for CDK4 inhibition was even more pronounced for Abemaciclib (>47-fold).[6] These findings underscore the differential selectivity of these inhibitors for their primary targets.
In Vivo Efficacy in Xenograft Models
Preclinical studies utilizing human tumor xenograft models in immunocompromised mice have demonstrated the in vivo anti-tumor activity of both Ribociclib and Abemaciclib. While direct head-to-head comparative studies with detailed tumor growth inhibition data are not extensively published, available information suggests that both agents effectively suppress tumor growth in Rb-proficient cancer models.[7]
Abemaciclib has been shown to induce significant tumor growth inhibition as a single agent in various breast cancer xenograft models, including those that are ER+/HER2-, HER2+, and triple-negative with intact Rb signaling.[8] Furthermore, preclinical data suggest that Abemaciclib can cross the blood-brain barrier and reduce tumor growth in the brain, a feature attributed to its higher lipophilicity compared to Ribociclib.[9]
Preclinical Toxicity Profiles
Differences in the preclinical toxicity profiles of Ribociclib and Abemaciclib are consistent with their distinct kinase inhibition profiles and have been largely mirrored in clinical observations. Due to its greater selectivity for CDK4 over CDK6, Abemaciclib was anticipated to have less hematological toxicity.[9] Preclinical and clinical data have generally supported this, with Abemaciclib being associated with a lower incidence of severe neutropenia compared to Ribociclib.[1][3] Conversely, Abemaciclib is more frequently associated with gastrointestinal toxicities, such as diarrhea. Ribociclib has been linked to a higher risk of QTc prolongation, a potential cardiac side effect.
| Adverse Event | Ribociclib | Abemaciclib |
| Hematological (Neutropenia) | Higher Incidence | Lower Incidence |
| Gastrointestinal (Diarrhea) | Lower Incidence | Higher Incidence |
| QTc Prolongation | Potential Risk | Lower Risk |
Table 2: Summary of Differentiating Preclinical and Clinical Toxicities.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below are generalized methodologies for key experiments used in the preclinical evaluation of CDK4/6 inhibitors.
Cell Proliferation Assay
This assay measures the ability of a compound to inhibit cell growth.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of Ribociclib or Abemaciclib for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo®, which measures metabolic activity.
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell proliferation by 50%.
Cell Cycle Analysis
This experiment determines the effect of the drugs on cell cycle distribution.
-
Cell Treatment: Cells are treated with Ribociclib or Abemaciclib at a specific concentration for a defined period (e.g., 24-48 hours).
-
Cell Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
DNA Staining: Fixed cells are treated with RNase A and stained with a DNA-intercalating dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Rb Phosphorylation
This technique is used to assess the direct impact of the inhibitors on the phosphorylation of their target, Rb.
-
Protein Extraction: Cells treated with Ribociclib or Abemaciclib are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total Rb and phosphorylated Rb (e.g., p-Rb Ser780), followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of the drugs in a living organism.
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment groups and administered Ribociclib, Abemaciclib, or a vehicle control orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis (e.g., western blotting, immunohistochemistry).
Logical Framework for Comparative Analysis
The preclinical comparison of Ribociclib and Abemaciclib follows a logical progression from fundamental mechanistic studies to in vivo efficacy and safety assessments. This framework allows for a comprehensive understanding of their differential pharmacology.
Conclusion
The preclinical data for this compound and Abemaciclib reveal two potent CDK4/6 inhibitors with distinct pharmacological characteristics. Abemaciclib demonstrates higher in vitro potency, particularly against CDK4, and a broader kinase inhibition profile that may contribute to a different spectrum of cellular effects, including the potential for inducing apoptosis. Ribociclib, while also a highly effective CDK4/6 inhibitor, exhibits a more selective kinase profile. These molecular differences likely underpin the variations observed in their preclinical and clinical toxicity profiles, with Abemaciclib showing more gastrointestinal effects and Ribociclib more hematological toxicity and a potential for QTc prolongation. For researchers and drug development professionals, these preclinical distinctions are critical considerations for designing future studies, exploring novel combination therapies, and ultimately, for the strategic development of next-generation cell cycle inhibitors. Further head-to-head in vivo studies with comprehensive data on tumor growth inhibition and detailed pharmacodynamic markers will be invaluable in fully elucidating the comparative preclinical profiles of these important therapeutic agents.
References
- 1. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 3. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. karger.com [karger.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snconnect.survivornet.com [snconnect.survivornet.com]
A Comparative Guide to the Cell Cycle Arrest Profiles of CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), HER2-negative advanced breast cancer. While all approved CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—share a core mechanism of inducing cell cycle arrest, subtle but significant differences in their biochemical profiles and cellular effects can have profound implications for their clinical application and the development of next-generation therapies. This guide provides a detailed comparison of their cell cycle arrest profiles, supported by experimental data and methodologies.
Distinguishing the Cell Cycle Arrest Profiles
All three major CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—function by blocking the transition from the G1 to the S phase of the cell cycle.[1][2][3] This is achieved by inhibiting the kinase activity of the CDK4/6-cyclin D complex, which prevents the phosphorylation of the retinoblastoma (Rb) protein.[1][2] Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby repressing the expression of genes required for S-phase entry and effectively halting cell proliferation.[1][2]
However, the specificity and potency of these inhibitors vary, leading to distinct cell cycle arrest profiles. Palbociclib and ribociclib are highly specific for CDK4 and CDK6 and are considered cytostatic, meaning they primarily cause cell cycle arrest without inducing cell death.[1][2] In contrast, abemaciclib exhibits a broader kinase inhibition profile, targeting not only CDK4 and CDK6 but also other kinases, including CDK1 and CDK2, albeit with lower potency.[1][2][4] This broader activity contributes to its ability to induce not only G1 arrest but also G2 phase arrest.[1][2][4] Furthermore, at higher concentrations, abemaciclib can be cytotoxic.[1][2]
A critical determinant of sensitivity to CDK4/6 inhibitors is the presence of a functional Rb protein.[1][5] In Rb-deficient cell lines, palbociclib and ribociclib are largely ineffective at inducing cell cycle arrest.[1][6] Abemaciclib, however, has demonstrated the ability to cause G2 arrest in Rb-deficient cells, an effect attributed to its inhibition of other CDKs.[1][6]
Comparative Data on Cell Cycle Arrest
The following table summarizes the key differences in the cell cycle arrest profiles of palbociclib, ribociclib, and abemaciclib based on preclinical studies.
| Feature | Palbociclib | Ribociclib | Abemaciclib |
| Primary Cell Cycle Arrest Phase | G1[1][7][8] | G1[1][2] | G1 and G2[1][2][4] |
| Mechanism of Action | Cytostatic[1][2] | Cytostatic[1][2] | Cytostatic and Cytotoxic (at higher doses)[1][2] |
| Rb-Dependency for G1 Arrest | Strictly Rb-dependent[1][6] | Strictly Rb-dependent[1][6] | Primarily Rb-dependent for G1 arrest[1] |
| Activity in Rb-deficient cells | No significant cell cycle effect[1][6] | No significant cell cycle effect[1][6] | Induces G2 arrest[1][6] |
| Relative Potency (CDK4) | Less potent than abemaciclib[7] | Less potent than abemaciclib[2] | More potent than palbociclib and ribociclib[1][2] |
Key Experimental Methodologies
The characterization of cell cycle arrest induced by CDK4/6 inhibitors relies on several key experimental techniques.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a fundamental method used to quantify the distribution of cells in different phases of the cell cycle.[9][10]
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., MCF-7 breast cancer cells) in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of CDK4/6 inhibitors or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).[11]
-
Cell Harvesting and Fixation: After treatment, harvest the cells by trypsinization. Wash the cells with phosphate-buffered saline (PBS) and then fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 18 hours.[12]
-
Staining: Pellet the fixed cells by centrifugation and wash them with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A.[12] RNase A is crucial to prevent the staining of double-stranded RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content of the cells. This allows for the discrimination of cells in G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases of the cell cycle.[12]
Western Blotting for Cell Cycle Markers
Western blotting is employed to detect changes in the expression and phosphorylation status of key cell cycle regulatory proteins.
Protocol:
-
Protein Extraction: Following treatment with CDK4/6 inhibitors, lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against key cell cycle markers, such as:
-
Phospho-Rb (Ser780): A specific marker for CDK4/6 activity. A decrease in p-Rb (Ser780) indicates effective inhibition of CDK4/6.[13]
-
Topoisomerase II alpha (TopoIIα): A marker for cells in the S and G2/M phases. A decrease in TopoIIα levels is consistent with a G1 arrest.[13]
-
Phospho-Histone H3 (Ser10): A marker for cells in mitosis (M phase). A decrease in this marker suggests a block before mitosis.[13]
-
-
Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using a chemiluminescent substrate.
Visualizing the Mechanism and Workflow
CDK4/6 Signaling Pathway and Inhibition
Caption: The CDK4/6-Rb signaling pathway and the mechanism of action of CDK4/6 inhibitors.
Experimental Workflow for Cell Cycle Analysis
Caption: A typical experimental workflow for analyzing cell cycle arrest using flow cytometry.
References
- 1. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 2. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. targetedonc.com [targetedonc.com]
- 8. The G1 phase optical reporter serves as a sensor of CDK4/6 inhibition in vivo [ijbs.com]
- 9. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ribociclib Hydrochloride's In Vivo Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of Ribociclib hydrochloride, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). We will explore its performance in relation to other widely used CDK4/6 inhibitors, Palbociclib and Abemaciclib, and provide supporting experimental data and detailed protocols for key validation assays.
Introduction to Ribociclib and CDK4/6 Inhibition
This compound is an orally bioavailable small molecule that selectively inhibits CDK4 and CDK6.[1] These kinases, in complex with cyclin D, play a crucial role in the G1 phase of the cell cycle. They phosphorylate the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent cell cycle progression.[2] By inhibiting CDK4/6, Ribociclib prevents Rb phosphorylation, thereby maintaining Rb in its active, tumor-suppressive state and inducing G1 cell cycle arrest.[1][2] Validating that Ribociclib effectively engages its targets in vivo is critical for preclinical and clinical development.
The CDK4/6-Rb Signaling Pathway
The following diagram illustrates the CDK4/6-Rb signaling pathway and the mechanism of action of Ribociclib.
Comparative In Vivo Target Engagement of CDK4/6 Inhibitors
While Ribociclib, Palbociclib, and Abemaciclib all target CDK4/6, they exhibit subtle differences in their biochemical potency and selectivity.[2][3] Abemaciclib demonstrates the highest potency, particularly against CDK4, and at higher concentrations, it may inhibit other kinases.[2][3] These differences could translate to variations in their in vivo target engagement and biological effects.
A direct head-to-head comparison of the in vivo pharmacodynamic effects of these three inhibitors in the same preclinical models is limited in the published literature. However, based on their distinct kinase inhibition profiles and data from individual studies, we can infer their relative impact on key biomarkers of target engagement.
Table 1: Comparison of Ribociclib, Palbociclib, and Abemaciclib
| Feature | Ribociclib | Palbociclib | Abemaciclib |
| Primary Targets | CDK4/6 | CDK4/6 | CDK4/6 |
| Relative Potency | Potent inhibitor of CDK4 and CDK6.[2] | Similar potency against CDK4 and CDK6.[3] | Highest potency, especially for CDK4; also inhibits other kinases at higher concentrations.[2][3] |
| Common Adverse Events | Neutropenia, nausea, fatigue.[3] | Neutropenia, fatigue, nausea.[3] | Diarrhea, neutropenia, fatigue.[3] |
Key Assays for Validating In Vivo Target Engagement
The following experimental approaches are commonly used to assess the in vivo target engagement of CDK4/6 inhibitors.
Phosphorylated Retinoblastoma (pRb) Assessment by Western Blotting
Principle: This assay directly measures the phosphorylation status of Rb, the immediate downstream target of CDK4/6. A decrease in the levels of phosphorylated Rb (pRb) in tumor tissue following treatment with a CDK4/6 inhibitor is a direct indicator of target engagement.
Experimental Workflow:
Cell Proliferation Assessment by Ki-67 Immunohistochemistry
Principle: Ki-67 is a nuclear protein associated with cellular proliferation. A reduction in the percentage of Ki-67-positive tumor cells following treatment indicates a decrease in cell proliferation, an expected downstream effect of CDK4/6 inhibition.
Experimental Workflow:
Serum Thymidine Kinase 1 (TK1) Activity Assay
Principle: Thymidine kinase 1 is an enzyme involved in DNA synthesis, and its activity in the serum is correlated with tumor cell proliferation. A decrease in serum TK1 activity can serve as a non-invasive pharmacodynamic biomarker of CDK4/6 inhibitor activity.
Experimental Workflow:
Experimental Protocols
Western Blotting for Phosphorylated Rb (pRb)
-
Tumor Lysate Preparation: Excised tumors are snap-frozen in liquid nitrogen and stored at -80°C. For lysis, tumors are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
The membrane is then incubated overnight at 4°C with a primary antibody against pRb (e.g., anti-phospho-Rb (Ser807/811)).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the pRb signal, which is often normalized to total Rb or a loading control like GAPDH or β-actin.
Immunohistochemistry (IHC) for Ki-67
-
Tissue Preparation: Tumors are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 4-5 µm sections are cut and mounted on charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Staining:
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Slides are blocked with a protein block or normal serum to prevent non-specific antibody binding.
-
The slides are incubated with a primary antibody against Ki-67 (e.g., clone MIB-1) overnight at 4°C.
-
A HRP-conjugated secondary antibody is applied, followed by detection with a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and coverslipped.
-
Analysis: The Ki-67 labeling index is determined by counting the percentage of tumor cells with positive nuclear staining in representative high-power fields.
Serum Thymidine Kinase 1 (TK1) Activity Assay
-
Sample Collection and Preparation: Blood is collected from animals at specified time points and allowed to clot. Serum is separated by centrifugation and stored at -80°C until analysis.
-
ELISA-based Assay: A commercial ELISA kit for TK1 activity is typically used. The assay principle often involves the TK1-mediated phosphorylation of a thymidine analog (e.g., BrdU), which is then detected by a specific antibody.
-
Procedure:
-
Serum samples are diluted and added to the wells of a microplate coated with a monoclonal antibody against TK1.
-
A reaction mixture containing the thymidine analog and ATP is added, and the plate is incubated to allow for the enzymatic reaction.
-
The amount of phosphorylated product is quantified by adding an HRP-conjugated antibody specific for the phosphorylated product, followed by a colorimetric substrate.
-
-
Data Analysis: The absorbance is read using a microplate reader, and the TK1 activity is calculated based on a standard curve.
Conclusion
Validating the in vivo target engagement of this compound is essential for its development and clinical application. The assays described in this guide—Western blotting for pRb, immunohistochemistry for Ki-67, and serum TK1 activity measurement—provide robust methods to assess the pharmacodynamic effects of Ribociclib. While direct head-to-head in vivo comparative data with other CDK4/6 inhibitors like Palbociclib and Abemaciclib is not extensively available, understanding their distinct biochemical profiles allows for an informed interpretation of their potential differences in target engagement. Researchers should consider these differences when designing and interpreting studies aimed at evaluating the efficacy of these targeted therapies.
References
Unraveling Cross-Resistance Among CDK4/6 Inhibitors: A Comparative Guide for Researchers
A comprehensive analysis of preclinical data on the cross-resistance profiles of ribociclib, palbociclib, and abemaciclib in breast cancer, providing researchers with critical insights for the development of next-generation therapies.
The advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has revolutionized the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. However, the emergence of acquired resistance poses a significant clinical challenge. Understanding the patterns of cross-resistance between the three approved CDK4/6 inhibitors—ribociclib, palbociclib, and abemaciclib—is paramount for optimizing sequential treatment strategies and designing novel therapeutic approaches. This guide provides a detailed comparison of their cross-resistance profiles, supported by preclinical experimental data, alongside the methodologies used to generate these findings.
Comparative Analysis of Drug Sensitivity
Preclinical studies utilizing breast cancer cell lines with acquired resistance to specific CDK4/6 inhibitors have been instrumental in elucidating the extent of cross-resistance. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. An increase in the IC50 value in a resistant cell line compared to its parental, sensitive counterpart indicates the development of resistance.
The following tables summarize the IC50 values of ribociclib, palbociclib, and abemaciclib in parental (sensitive) and CDK4/6 inhibitor-resistant breast cancer cell lines, providing a quantitative comparison of their cross-resistance profiles.
| Cell Line | Resistance to | Ribociclib IC50 (µM) | Palbociclib IC50 (µM) | Abemaciclib IC50 (µM) | Fold Change vs. Parental | Source |
| MCF7 | Parental | - | 0.042 | - | - | [1] |
| Palbociclib | 0.34 | 2.53 | - | Ribociclib: 8.1x, Palbociclib: 60.2x | [1] | |
| T47D | Parental | - | 0.26 | - | - | [1] |
| Palbociclib | 2.04 | - | - | Ribociclib: 7.8x | [1] |
Note: Fold change is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A higher fold change indicates a greater degree of resistance. The data presented is a compilation from the cited preclinical studies. Variations in experimental conditions may exist between studies.
Mechanisms of Cross-Resistance
The development of cross-resistance is intricately linked to the underlying molecular mechanisms of resistance. These can be broadly categorized as either dependent on or independent of the core CDK4/6-cyclin D-retinoblastoma (Rb) pathway.
On-Target Resistance: Alterations in the CDK4/6-Rb Axis
Acquired resistance to one CDK4/6 inhibitor often involves alterations that can confer resistance to the others. Key on-target mechanisms include:
-
Loss of Retinoblastoma (Rb) protein: As the key substrate of CDK4/6, loss of Rb function renders the cells insensitive to CDK4/6 inhibition.
-
Amplification of CDK6: Increased levels of CDK6 can overcome the inhibitory effects of the drugs.[2]
-
Upregulation of Cyclin E1/CDK2 activity: This provides an alternative pathway for Rb phosphorylation, bypassing the need for CDK4/6.
Off-Target Resistance: Activation of Bypass Signaling Pathways
Cancer cells can also develop resistance by activating alternative signaling pathways that promote cell proliferation independently of the G1-S transition control by CDK4/6. These include:
-
PI3K/AKT/mTOR Pathway: Activation of this pathway is a common escape mechanism.[2]
-
FGFR Signaling Pathway: Aberrant fibroblast growth factor receptor signaling can drive proliferation in the presence of CDK4/6 inhibitors.[2]
-
RAS/MAPK Pathway: This pathway can also be upregulated to bypass CDK4/6 inhibition.
The structural and kinase inhibition profiles of the three CDK4/6 inhibitors may influence their susceptibility to different resistance mechanisms. Palbociclib and ribociclib are structurally similar, while abemaciclib has a distinct chemical structure and a broader kinase inhibition profile, which may explain why it can sometimes overcome resistance to the other two agents.[3]
Experimental Protocols
The following section details the methodologies for key experiments cited in the investigation of CDK4/6 inhibitor cross-resistance.
Generation of CDK4/6 Inhibitor-Resistant Cell Lines
Objective: To develop cell line models of acquired resistance to ribociclib, palbociclib, and abemaciclib.
Protocol:
-
Cell Culture: Human breast cancer cell lines (e.g., MCF7, T47D) are cultured in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Dose Escalation: Cells are continuously exposed to a low concentration of the selected CDK4/6 inhibitor (ribociclib, palbociclib, or abemaciclib).
-
Stepwise Increase: The concentration of the inhibitor is gradually increased in a stepwise manner over a period of several months as the cells develop resistance and resume proliferation.
-
Isolation of Resistant Clones: Once the cells are able to proliferate in the presence of a high concentration of the inhibitor, single-cell clones are isolated to establish stable resistant cell lines.
-
Validation: The resistance of the established cell lines is confirmed by comparing their IC50 values to the parental cell line using a cell viability assay.
Cell Viability Assay for IC50 Determination
Objective: To quantify the concentration of a CDK4/6 inhibitor that inhibits cell growth by 50%.
Protocol:
-
Cell Seeding: Parental and resistant breast cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a serial dilution of the CDK4/6 inhibitors (ribociclib, palbociclib, and abemaciclib) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue assay.
-
Data Analysis: The absorbance is read using a plate reader, and the data is normalized to the untreated control. The IC50 values are calculated by fitting the data to a dose-response curve using appropriate software.
Western Blot Analysis
Objective: To assess the protein expression levels of key components of the CDK4/6 signaling pathway and potential bypass pathways.
Protocol:
-
Protein Extraction: Whole-cell lysates are prepared from parental and resistant cells.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., CDK4, CDK6, Rb, phospho-Rb, Cyclin D1, Cyclin E1, AKT, phospho-AKT).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing Key Pathways and Workflows
To further clarify the complex biological processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Core CDK4/6 signaling pathway and the action of inhibitors.
References
A Comparative Analysis of Ribociclib, Palbociclib, and Abemaciclib on Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the apoptotic effects of three leading CDK4/6 inhibitors: Ribociclib, Palbociclib, and Abemaciclib. The information presented is curated from preclinical studies to assist researchers and drug development professionals in understanding the nuanced differences in the apoptotic mechanisms of these compounds.
Introduction
Ribociclib, Palbociclib, and Abemaciclib are selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), crucial regulators of the G1-S phase transition in the cell cycle. While their primary mechanism of action is cytostatic, inducing cell cycle arrest, a growing body of evidence indicates that these inhibitors can also trigger apoptosis, or programmed cell death, in various cancer cell types. Understanding the differential apoptotic potential and the underlying molecular pathways of each inhibitor is critical for optimizing their therapeutic application and for the development of novel combination strategies.
Quantitative Analysis of Apoptosis Induction
The following tables summarize quantitative data from various preclinical studies investigating the pro-apoptotic effects of Ribociclib, Palbociclib, and Abemaciclib. It is important to note that the experimental conditions, including cell lines and drug concentrations, vary between studies, which should be taken into consideration when making direct comparisons.
Table 1: Apoptosis Induction by Ribociclib
| Cell Line | Drug Concentration | Duration of Treatment | Apoptosis Detection Method | Percentage of Apoptotic Cells | Key Findings & Citations |
| C33A (Cervical Cancer) | Dose-dependent | Not Specified | Not Specified | Increased apoptosis | Ribociclib induced apoptosis in a dose-dependent manner, accompanied by increased Bax expression.[1] |
| MDA-MB-231 (TNBC) | Not Specified | Not Specified | Not Specified | Promoted cell apoptosis | LEE011 (Ribociclib) was found to promote cell apoptosis in MDA-MB-231 cells.[2] |
Table 2: Apoptosis Induction by Palbociclib
| Cell Line | Drug Concentration | Duration of Treatment | Apoptosis Detection Method | Percentage of Apoptotic Cells | Key Findings & Citations |
| H520 (LUSC) | 0-20 µM | 24 hours | Flow Cytometry | Dose-dependent increase | Palbociclib induced apoptosis in a dose-dependent manner.[3] |
| H226 (LUSC) | 0-20 µM | 24 hours | Flow Cytometry | Dose-dependent increase | Palbociclib induced apoptosis in a dose-dependent manner.[3] |
| AGS (Gastric Cancer) | Dose-dependent | Not Specified | Not Specified | Dose-dependent increase | Palbociclib facilitated gastric cancer cell apoptosis in a dose-dependent manner, decreasing Bcl-2 and increasing Bax and Caspase-3 expression.[4][5] |
| HGC-27 (Gastric Cancer) | Dose-dependent | Not Specified | Not Specified | Dose-dependent increase | Palbociclib facilitated gastric cancer cell apoptosis in a dose-dependent manner, decreasing Bcl-2 and increasing Bax and Caspase-3 expression.[4][5] |
Table 3: Apoptosis Induction by Abemaciclib
| Cell Line | Drug Concentration | Duration of Treatment | Apoptosis Detection Method | Percentage of Apoptotic Cells | Key Findings & Citations |
| PC-3 (Prostate Cancer) | 1 µM | 24 hours | Annexin V Assay | 62.3 ± 0.6% (early) | Abemaciclib markedly increased the percentage of early apoptotic cells.[6] |
| PC-3 (Prostate Cancer) | 2 µM | 24 hours | Annexin V Assay | 75.5 ± 2.2% (early) | Abemaciclib markedly increased the percentage of early apoptotic cells.[6] |
| LNCaP (Prostate Cancer) | Dose-dependent | 24 hours | Annexin V Assay | Dose-dependent increase | Abemaciclib significantly increased both early and late apoptotic cells in a dose-dependent manner.[6] |
| AC16 (Cardiomyocytes) | 0.5 µM | 36 hours | Not Specified | Induced apoptosis | Abemaciclib induced apoptosis in cardiomyocytes by activating the Hippo signaling pathway.[7][8] |
Signaling Pathways and Mechanisms of Apoptosis
While all three inhibitors target the CDK4/6-Cyclin D-Rb-E2F pathway, their downstream effects on apoptotic signaling can differ.
Canonical CDK4/6-Rb Pathway Leading to Apoptosis
The primary mechanism of action for all three drugs involves the inhibition of CDK4/6, leading to hypophosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, tumor-suppressive state, where it binds to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and cell proliferation. This G1 cell cycle arrest is a major contributor to the anti-tumor activity of these drugs and can, in some cellular contexts, lead to the induction of apoptosis.[9][10][11]
Canonical CDK4/6 pathway inhibition leading to apoptosis.
Differential Apoptotic Signaling Pathways
Beyond the canonical Rb-E2F pathway, preclinical studies have revealed distinct signaling cascades modulated by each inhibitor that contribute to their pro-apoptotic activity.
Palbociclib: RB-Independent STAT3 Inhibition
In lung squamous cell carcinoma (LUSC) cells, Palbociclib has been shown to induce apoptosis through an RB-independent mechanism involving the inhibition of the STAT3 signaling pathway.[3][12] Palbociclib treatment leads to a reduction in STAT3 phosphorylation, a key activation step for this transcription factor which is often constitutively active in cancer and promotes cell survival.
Palbociclib-induced apoptosis via STAT3 inhibition.
Abemaciclib: Potential Hippo Pathway Activation and Direct Apoptotic Effects
Abemaciclib has demonstrated a capacity to induce apoptosis that may be more direct than its counterparts. In cardiomyocytes, Abemaciclib-induced apoptosis is linked to the activation of the Hippo signaling pathway, a key regulator of cell proliferation and apoptosis.[7][8] Furthermore, in prostate cancer cells, Abemaciclib has been shown to cause significant apoptotic cell death through the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane potential.[13] Studies have also indicated that Abemaciclib treatment can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2.[13]
Apoptotic pathways modulated by Abemaciclib.
Ribociclib: Induction of the Intrinsic Apoptotic Pathway
Studies on Ribociclib have shown its ability to induce apoptosis, which is associated with an increase in the expression of the pro-apoptotic protein Bax.[1] This suggests an involvement of the intrinsic, or mitochondrial, pathway of apoptosis. By altering the balance of pro- and anti-apoptotic Bcl-2 family proteins, Ribociclib can lead to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Experimental Protocols
Accurate and reproducible assessment of apoptosis is fundamental to understanding the cytotoxic effects of CDK4/6 inhibitors. Below are generalized protocols for key apoptosis assays.
General Workflow for Apoptosis Assays
The following diagram outlines a typical workflow for assessing apoptosis in cell culture experiments.
A general experimental workflow for apoptosis assessment.
Annexin V and Propidium Iodide (PI) Staining
This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
-
Protocol:
-
Cell Preparation: Culture cells to the desired confluency and treat with Ribociclib, Palbociclib, or Abemaciclib for the specified duration. Include untreated and positive controls.
-
Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium which may contain floating apoptotic cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) and resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs. These labeled DNA fragments can then be visualized by fluorescence microscopy or quantified by flow cytometry.
-
Protocol:
-
Cell Preparation and Fixation: Grow cells on coverslips or in culture plates and treat with the CDK4/6 inhibitors. Fix the cells with a cross-linking agent like paraformaldehyde.
-
Permeabilization: Permeabilize the fixed cells with a detergent (e.g., Triton X-100) to allow the TdT enzyme to access the nucleus.
-
Labeling: Incubate the permeabilized cells with the TdT enzyme and fluorescently labeled dUTPs.
-
Washing: Wash the cells to remove unincorporated labeled nucleotides.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.
-
Analysis: Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Caspase Activity Assay
Caspases are a family of proteases that are key executioners of apoptosis. Measuring their activity provides a direct assessment of the apoptotic cascade.
-
Principle: This assay typically uses a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) that is conjugated to a fluorophore or a chromophore. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be detected by a fluorometer or a spectrophotometer.
-
Protocol:
-
Cell Lysis: Treat cells with the CDK4/6 inhibitors, harvest, and lyse them to release the cellular contents, including caspases.
-
Assay Reaction: Add the caspase substrate to the cell lysate.
-
Incubation: Incubate the reaction at 37°C to allow for enzymatic cleavage of the substrate.
-
Detection: Measure the fluorescence or absorbance of the released reporter molecule using a plate reader.
-
Quantification: The signal intensity is proportional to the caspase activity in the sample.
-
Conclusion
Ribociclib, Palbociclib, and Abemaciclib, while sharing a common primary target in CDK4/6, exhibit distinct profiles in their ability to induce apoptosis. The available preclinical data suggests that Abemaciclib may possess a more pronounced and direct pro-apoptotic activity across a range of cancer cell types, potentially through mechanisms involving the Hippo pathway and mitochondrial-mediated events. Palbociclib can induce apoptosis via an RB-independent STAT3 pathway in certain contexts, highlighting its broader signaling impact. Ribociclib's pro-apoptotic effects appear to be linked to the intrinsic mitochondrial pathway, evidenced by its modulation of Bax expression.
For researchers and drug development professionals, these differences underscore the importance of a nuanced understanding of each inhibitor's mechanism of action. Further head-to-head comparative studies are warranted to fully elucidate the differential apoptotic signaling pathways and to identify biomarkers that could predict apoptotic responses to these therapies. Such knowledge will be invaluable for the rational design of combination therapies aimed at maximizing cancer cell death and overcoming therapeutic resistance.
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. targetedonc.com [targetedonc.com]
- 3. researchgate.net [researchgate.net]
- 4. CDK4/6 Inhibition Reprograms Mitochondrial Metabolism in BRAFV600 Melanoma via a p53 Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK4 inactivation inhibits apoptosis via mitochondria-ER contact remodeling in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
Validating Biomarkers of Response to Ribociclib Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers for predicting response to Ribociclib hydrochloride, a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. The information presented is intended to aid researchers and clinicians in the development and validation of predictive biomarkers for targeted therapies in hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.
Comparative Analysis of Predictive Biomarkers
The efficacy of Ribociclib, often used in combination with endocrine therapy, can be influenced by the molecular characteristics of the tumor. Several biomarkers have been investigated to predict patient response and resistance. This section summarizes the quantitative data from key clinical trials, including the MONALEESA series for Ribociclib, PALOMA for Palbociclib, and MONARCH for Abemaciclib, to provide a comparative overview.
| Biomarker | CDK4/6 Inhibitor | Clinical Trial | Patient Subgroup | Treatment Arm | Median PFS (months) | Hazard Ratio (95% CI) | p-value | Citation |
| High ESR1 mRNA | Ribociclib | MONALEESA-2 | High Expression | Ribociclib + Letrozole vs. Placebo + Letrozole | - | 0.39 (0.25–0.60) | - | [1] |
| Low ESR1 mRNA | Ribociclib | MONALEESA-2 | Low Expression | Ribociclib + Letrozole vs. Placebo + Letrozole | - | 0.74 (0.51–1.07) | - | [1] |
| RB1 Alteration | Ribociclib | MONALEESA-2/-3/-7 (pooled) | Altered | Ribociclib + ET vs. Placebo + ET | 3.8 vs 9.2 | 1.48 (0.65-3.38) | - | |
| RB1 Wild-Type | Ribociclib | MONALEESA-2/-3/-7 (pooled) | Wild-Type | Ribociclib + ET vs. Placebo + ET | 18.9 vs 11.1 | 0.56 (0.47-0.66) | - | |
| FGFR1 Amplification | Ribociclib | MONALEESA-2 | Amplified | Ribociclib + Letrozole vs. Placebo + Letrozole | 22 vs. not reached | 0.56 (0.36–0.87) | 0.01 | [2] |
| Luminal A Subtype | Ribociclib | MONALEESA-2/-3/-7 (pooled) | Luminal A | Ribociclib + ET vs. Placebo + ET | - | 0.63 (P = .0007) | - | [3] |
| Luminal B Subtype | Ribociclib | MONALEESA-2/-3/-7 (pooled) | Luminal B | Ribociclib + ET vs. Placebo + ET | - | 0.52 (P < .0001) | - | [3] |
| HER2-Enriched Subtype | Ribociclib | MONALEESA-2/-3/-7 (pooled) | HER2-Enriched | Ribociclib + ET vs. Placebo + ET | - | 0.39 (P < .0001) | - | [3] |
| Basal-like Subtype | Ribociclib | MONALEESA-2/-3/-7 (pooled) | Basal-like | Ribociclib + ET vs. Placebo + ET | - | 1.15 (P = .77) | - | [3] |
| PIK3CA Mutation | Palbociclib | PALOMA-3 | Mutant | Palbociclib + Fulvestrant vs. Placebo + Fulvestrant | 9.5 vs 4.6 | 0.46 | <0.0001 | |
| CCND1 Amplification | Palbociclib | PALOMA-2 | Amplified vs. Non-amplified | Palbociclib + Letrozole | No significant difference | - | - | [4] |
| High Ki67 | Abemaciclib | monarchE | High Ki67 (≥20%) | Abemaciclib + ET vs. ET alone | - | 0.713 (IDFS) | - | [5] |
ET: Endocrine Therapy; PFS: Progression-Free Survival; HR: Hazard Ratio; CI: Confidence Interval; IDFS: Invasive Disease-Free Survival.
Experimental Protocols
Detailed methodologies are crucial for the validation and clinical implementation of biomarkers. This section provides an overview of key experimental protocols for the assessment of frequently studied biomarkers.
Immunohistochemistry (IHC) for Retinoblastoma (Rb) Protein
Objective: To detect the presence or absence of functional Rb protein in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue. Loss of Rb is a potential mechanism of resistance to CDK4/6 inhibitors.
Protocol:
-
Tissue Preparation:
-
Use 4-5 µm thick sections of FFPE breast tumor tissue mounted on positively charged slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath.
-
Immerse slides in a retrieval solution (e.g., 10 mM citrate buffer, pH 6.0).
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Incubate with a primary antibody against Rb protein (e.g., clone 13A10) for 60 minutes at room temperature.[6][7]
-
Wash with a buffer solution (e.g., PBS or TBS).
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer) for 30 minutes.
-
Wash with a buffer solution.
-
Apply chromogen (e.g., DAB) and incubate until the desired stain intensity develops.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Evaluate the percentage and intensity of nuclear staining in tumor cells.
-
Loss of Rb is defined as the complete absence of nuclear staining in the presence of an internal positive control (staining in non-neoplastic cells).
-
Immunohistochemistry (IHC) for Cyclin E1
Objective: To assess the expression level of Cyclin E1 protein in FFPE breast cancer tissue. Overexpression of Cyclin E1 is a potential mechanism of resistance to CDK4/6 inhibitors.
Protocol:
-
Tissue Preparation:
-
Follow the same deparaffinization and rehydration steps as for Rb IHC.
-
-
Antigen Retrieval:
-
Perform HIER using a pressure cooker or water bath with a retrieval solution (e.g., 10 mM citrate buffer, pH 6.0 or EDTA buffer, pH 9.0).[8]
-
Heat to 95-100°C for 20-30 minutes and allow to cool.
-
-
Staining:
-
Analysis:
-
Score the percentage of tumor cells with nuclear staining and the intensity of the staining.
-
A scoring system (e.g., H-score) can be used to quantify the expression level.
-
Fluorescence In Situ Hybridization (FISH) for FGFR1 Amplification
Objective: To detect amplification of the FGFR1 gene in FFPE breast cancer tissue. FGFR1 amplification is a potential mechanism of resistance to CDK4/6 inhibitors.
Protocol:
-
Tissue Preparation:
-
Use 4-5 µm thick FFPE sections on positively charged slides.[11]
-
Deparaffinize and rehydrate the sections.
-
-
Pre-treatment:
-
Incubate slides in a pre-treatment solution at 80°C for 30 minutes.
-
Digest with a protease solution (e.g., pepsin) at 37°C for 10-20 minutes.[12]
-
-
Hybridization:
-
Apply a dual-color probe set containing a probe for the FGFR1 locus (e.g., SpectrumOrange) and a probe for the centromere of chromosome 8 (CEP8; e.g., SpectrumGreen) to the slides.[13][14]
-
Denature the probes and target DNA by heating to 75-80°C for 5-10 minutes.
-
Hybridize overnight at 37°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Wash slides in a stringent wash buffer to remove non-specifically bound probes.
-
Counterstain with DAPI.
-
-
Analysis:
-
Using a fluorescence microscope, count the number of FGFR1 and CEP8 signals in at least 60 tumor cell nuclei.
-
Calculate the FGFR1/CEP8 ratio. Amplification is typically defined as a ratio ≥ 2.0.[11]
-
Circulating Tumor DNA (ctDNA) Analysis by Next-Generation Sequencing (NGS)
Objective: To detect and quantify genetic alterations (mutations, amplifications) in ctDNA from plasma samples of patients.
Workflow:
-
Plasma Collection and ctDNA Extraction:
-
Collect whole blood in specialized tubes (e.g., Streck Cell-Free DNA BCT) to stabilize white blood cells.
-
Isolate plasma by double centrifugation within a few hours of collection.
-
Extract cell-free DNA (cfDNA), which contains ctDNA, from plasma using a dedicated kit (e.g., QIAamp Circulating Nucleic Acid Kit).
-
-
Library Preparation:
-
Quantify the extracted cfDNA.
-
Perform end-repair and A-tailing of the DNA fragments.
-
Ligate sequencing adapters, which may include unique molecular identifiers (UMIs) to enable error correction and accurate quantification.[15]
-
Amplify the library using PCR.
-
Purify the amplified library.
-
-
Target Enrichment (for targeted sequencing):
-
Hybridize the library with a custom panel of biotinylated probes targeting specific genes of interest (e.g., RB1, ESR1, PIK3CA, FGFR1).
-
Capture the targeted fragments using streptavidin beads.
-
Wash and elute the enriched library.
-
-
Sequencing:
-
Bioinformatic Analysis:
-
Data Pre-processing: Demultiplex raw sequencing data, trim adapters, and perform quality control.
-
Alignment: Align reads to the human reference genome (e.g., hg19 or hg38).
-
Variant Calling: Use specialized variant callers designed for low-frequency somatic mutations in ctDNA (e.g., VarScan2, MuTect2) to identify single nucleotide variants (SNVs) and insertions/deletions (indels).[18] A panel of normals can be used to filter out germline variants and sequencing artifacts.[19]
-
Copy Number Variation (CNV) Analysis: Analyze read depth to detect gene amplifications or deletions.
-
Annotation and Interpretation: Annotate identified variants with information from various databases (e.g., COSMIC, ClinVar) to assess their clinical significance.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Ribociclib's mechanism of action and the workflows for biomarker validation is essential for a comprehensive understanding.
Ribociclib Mechanism of Action
Ribociclib selectively inhibits CDK4 and CDK6, key regulators of the cell cycle. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest at the G1/S transition and subsequent inhibition of tumor cell proliferation.
Caption: Ribociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and cell cycle progression.
Mechanisms of Resistance to Ribociclib
Resistance to Ribociclib can emerge through various mechanisms that bypass the CDK4/6 blockade. These include alterations in the core cell cycle machinery and activation of alternative signaling pathways.
Caption: Resistance to Ribociclib can occur through Rb loss or activation of bypass signaling pathways.
Experimental Workflow for Biomarker Validation
The validation of a predictive biomarker involves a multi-step process from sample acquisition to data analysis and clinical correlation.
Caption: A streamlined workflow for the validation of predictive biomarkers from patient samples.
References
- 1. ascopubs.org [ascopubs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Biomarkers of Response and Resistance to Palbociclib Plus Letrozole in Patients With ER+/HER2− Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacr.org [aacr.org]
- 6. Retinoblastoma Gene Protein - IHC Primary Antibodies [shop.leicabiosystems.com]
- 7. Retinoblastoma Gene Protein - IHC Primary Antibodies [shop.leicabiosystems.com]
- 8. diagomics.com [diagomics.com]
- 9. biosb.com [biosb.com]
- 10. biosb.com [biosb.com]
- 11. oncology.testcatalog.org [oncology.testcatalog.org]
- 12. FFPE Tissue Preparation and FISH Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Test Details - FGFR1 FISH [knightdxlabs.ohsu.edu]
- 14. FGFR1 (8p11.2) Amplification, FISH, Tissue | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 15. twistbioscience.com [twistbioscience.com]
- 16. NGS Masters: Whole-Genome Sequencing of cfDNA and ctDNA | Thermo Fisher Scientific - FI [thermofisher.com]
- 17. NGS Library Preparation - 3 Key Technologies | Illumina [illumina.com]
- 18. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 19. A Focused Review of Bioinformatics Pipelines for Circulating Tumor DNA (ctDNA) Analysis [icgcongress.com]
Differential effects of Ribociclib and Palbociclib on cell death pathways
An Objective Comparison of Ribociclib and Palbociclib on Cell Death Pathways for Researchers and Drug Development Professionals.
Introduction
Ribociclib and Palbociclib are highly selective, orally bioavailable small-molecule inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] They are pivotal in cancer therapy, particularly for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer, where they function by inducing cell cycle arrest.[2][3] Despite their shared primary mechanism of targeting the Cyclin D-CDK4/6-Retinoblastoma (Rb) axis to cause G1 phase arrest, emerging evidence reveals significant differences in their downstream effects on cell death pathways.[1][4] This guide provides a detailed comparison of these differential effects, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals.
Primary Mechanism of Action: G1 Cell Cycle Arrest
Both Ribociclib and Palbociclib function by inhibiting the kinase activity of CDK4 and CDK6. This action prevents the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[3][5] The result is a cytostatic effect, arresting tumor cells in the G1 phase.[6][7]
Differential Effects on Cell Death Pathways
While both drugs effectively induce cell cycle arrest, their mechanisms for inducing cell death diverge significantly. A key study highlights that Ribociclib consistently utilizes the apoptosis pathway, whereas Palbociclib's effect is dose-dependent, shifting from apoptosis to autophagy at higher concentrations.[4]
-
Ribociclib: Induces cytotoxicity primarily through apoptosis, with a proportional increase in DNA fragmentation as the dose increases.[4]
-
Palbociclib: Induces apoptosis at lower concentrations. However, at higher doses, the rate of apoptosis decreases, and the primary mechanism of cell death switches to autophagy.[4] This suggests that at higher concentrations, Palbociclib may trigger alternative cellular stress responses.
References
- 1. Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Ribociclib Hydrochloride
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Ribociclib hydrochloride, a potent substance used in cancer research and therapy, is classified as hazardous, necessitating strict disposal protocols.[1][2] Adherence to these procedures is not only a matter of regulatory compliance but also a core component of responsible scientific practice.
This guide provides essential, step-by-step instructions for the safe disposal of this compound, in line with established safety data and regulatory frameworks.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is toxic if swallowed and can cause significant skin and eye irritation.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Protective Clothing: A lab coat or gown is necessary to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Respiratory Protection: If there is a risk of aerosol formation, a suitable respirator should be used.[3]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1] As a hazardous substance, it should never be disposed of in standard trash or flushed down the drain.[1][2][4]
-
Segregation of Waste:
-
All materials that have come into contact with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, vials, gloves), and cleaning materials from spills, must be segregated as hazardous waste.
-
-
Waste Containment:
-
Place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For sharps, such as needles or contaminated glass, use a designated sharps container that is also labeled as containing cytotoxic waste.[5][6]
-
Ensure containers are kept closed when not in use.
-
-
Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations. The label should also indicate the associated hazards (e.g., "Toxic," "Cytotoxic").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from general lab traffic. This area should be well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
The primary method for the disposal of cytotoxic and hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.[4][6][7][8]
-
Summary of Disposal Parameters
For quick reference, the following table summarizes the key logistical information for the disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Pharmaceutical Waste, Potentially Cytotoxic | [1][2][6] |
| Primary Disposal Method | High-Temperature Incineration | [4][6][8] |
| Container Type (Solids) | Leak-proof, rigid container with a secure lid | [9] |
| Container Type (Sharps) | Puncture-resistant sharps container | [5] |
| Container Labeling | "Hazardous Waste," "this compound," Hazard Pictograms | [9] |
| PPE Requirements | Chemical-resistant gloves, protective clothing, eye protection | [1] |
Experimental Protocol: Spill Decontamination
In the event of an accidental spill of this compound, immediate and thorough decontamination is critical to prevent exposure and environmental contamination.
Methodology:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full required PPE, including gloves, a lab coat, and eye protection.
-
Contain the Spill:
-
Clean the Spill:
-
Carefully collect the absorbed material or the solid powder using scoops or other appropriate tools and place it in the designated hazardous waste container.
-
Decontaminate the spill surface by scrubbing with alcohol.[1][2]
-
Wipe the area clean with disposable towels, and place all used cleaning materials into the hazardous waste container.
-
-
Final Cleaning:
-
Wash the area with soap and water.
-
Dispose of all contaminated cleaning materials in the hazardous waste container.
-
-
Personal Decontamination:
-
Remove and dispose of contaminated PPE in the hazardous waste stream.
-
Thoroughly wash hands and any other potentially exposed skin with soap and water.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Ribociclib D6 hydrochloride|MSDS [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. danielshealth.com [danielshealth.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Ribociclib Hydrochloride
Essential protocols for the safe laboratory handling and disposal of the cytotoxic compound, Ribociclib hydrochloride, are detailed below to ensure the safety of researchers, scientists, and drug development professionals.
This compound, a potent cyclin-dependent kinase inhibitor used in cancer therapy, requires stringent safety measures during handling due to its potential health risks.[1] Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[2] To mitigate these risks, a multi-faceted approach combining engineering controls, personal protective equipment (PPE), and rigorous operational procedures is imperative.
Engineering Controls and General Handling
Before commencing any work with this compound, ensure that appropriate engineering controls are in place. These are the first line of defense in minimizing exposure.
-
Ventilation: All handling of this compound powder or solutions should be conducted in a well-ventilated area.[3][4] A certified chemical fume hood or a ventilated enclosure is highly recommended to minimize the inhalation of dust or aerosols.[3]
-
Safety Stations: Accessible safety showers and eye wash stations are mandatory in any laboratory where this compound is handled.[3][5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is crucial to prevent direct contact with this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Handling unopened containers | Single pair of chemotherapy-tested nitrile gloves | Safety glasses with side shields | Not generally required | Laboratory coat |
| Weighing and preparing solutions | Double pair of chemotherapy-tested nitrile gloves | Tightly fitting safety goggles or a face shield | NIOSH-approved respirator (e.g., N95) for powders or when aerosolization is possible | Disposable, long-sleeved, impervious gown |
| Administering the compound (in vitro/in vivo) | Double pair of chemotherapy-tested nitrile gloves | Tightly fitting safety goggles or a face shield | Not generally required if performed in a ventilated cabinet | Disposable, long-sleeved, impervious gown |
| Handling waste and cleaning spills | Double pair of heavy-duty nitrile or neoprene gloves | Tightly fitting safety goggles and a face shield | NIOSH-approved respirator | Disposable, long-sleeved, impervious gown |
Note on Gloves: It is recommended to use powder-free nitrile gloves tested for use with chemotherapy drugs.[6] When double-gloving, one pair should be worn under the gown cuff and the second pair over the cuff.[6] Gloves should be changed immediately if they become contaminated or damaged.[6]
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Preparation and Weighing:
-
Designate a specific area for handling this compound.
-
Before starting, assemble all necessary equipment and PPE.
-
Wear the appropriate PPE as detailed in the table above.
-
Conduct all weighing and reconstitution of the powdered compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne particles.
2. In Vitro / In Vivo Administration:
-
When adding this compound to cell cultures or preparing doses for animal studies, perform the work in a biological safety cabinet or a chemical fume hood.
-
Use Luer-lock syringes and needles to minimize the risk of leakage.
3. Decontamination and Cleaning:
-
After each use, decontaminate all surfaces and equipment with an appropriate cleaning solution, such as soap and water, followed by a disinfectant.[7]
-
Dispose of all cleaning materials as cytotoxic waste.[7]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, bench paper, pipette tips, and containers, must be disposed of as cytotoxic waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for all cytotoxic waste.
-
Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[8] This may involve incineration at a licensed facility.[8]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the recommended PPE for spill cleanup, including a respirator, double gloves, a gown, and eye protection.
-
Contain the Spill: Use a cytotoxic spill kit to absorb the spilled material. For powders, carefully cover the spill with damp absorbent material to avoid creating dust.
-
Clean the Area: Once the spill is absorbed, clean the area with a detergent solution and then decontaminate with an appropriate disinfectant.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.
Visualizing the Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Ribociclib - OEL Fastrac with ADE - Affygility Solutions [affygility.com]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. Ribociclib D6 hydrochloride|MSDS [dcchemicals.com]
- 4. aksci.com [aksci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. ipservices.care [ipservices.care]
- 8. cleanchemlab.com [cleanchemlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
